molecular formula C12H16ClNO3 B5505673 N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

Numéro de catalogue: B5505673
Poids moléculaire: 257.71 g/mol
Clé InChI: IZSFZAPUXQHWDI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C12H16ClNO3 and its molecular weight is 257.71 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide is 257.0818711 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-7(2)12(15)14-9-6-10(16-3)8(13)5-11(9)17-4/h5-7H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSFZAPUXQHWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Analysis of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide: A Review of Available Data

Author: BenchChem Technical Support Team. Date: March 2026

1. Executive Summary

This document addresses the request for an in-depth technical guide on the in vitro mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide. A comprehensive search of scientific literature, chemical databases, and commercial supplier information was conducted to gather all available data on this specific compound. The investigation reveals a significant finding: there is currently no publicly available scientific literature detailing the in vitro mechanism of action, molecular targets, or specific biological activity of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide.

While data on the exact molecule is absent, this guide will provide a detailed analysis of structurally related compounds, particularly those sharing the 4-chloro-2,5-dimethoxyphenyl moiety. This analysis aims to offer a foundational perspective for researchers interested in this chemical scaffold, with the critical caveat that the biological activity of related molecules cannot be directly extrapolated to the compound .

2. The Subject Compound: N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

The molecule of interest is a substituted phenylamide. Its structure consists of a 4-chloro-2,5-dimethoxyphenyl group attached to a 2-methylpropanamide moiety. A thorough search for this specific chemical name and its structure in prominent scientific databases (such as PubMed, Scopus, and Google Scholar) and chemical vendor catalogs yielded no research articles or bioassay data.

This lack of information suggests that N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide may be a novel chemical entity that has not yet been characterized in the public domain, a proprietary compound not yet disclosed in scientific literature, or a compound that has been synthesized but not yet biologically evaluated.

3. Analysis of Structurally Related Compounds: The 4-chloro-2,5-dimethoxyphenyl Scaffold

Significant research exists for a related compound, 2,5-Dimethoxy-4-chloroamphetamine (DOC), which shares the core 4-chloro-2,5-dimethoxyphenyl group but differs in the side chain (an amphetamine versus a propanamide).[1][2][3][4] DOC is a well-characterized psychedelic phenethylamine.[2][4]

3.1. Primary Mechanism of Action of DOC: Serotonin Receptor Agonism

In vitro studies have definitively identified DOC as a potent agonist of serotonin receptors, particularly the 5-HT2A receptor.[1][2] This interaction is believed to mediate its significant hallucinogenic effects.[1][3] The available data also indicates that DOC binds with high affinity to and activates 5-HT2B and 5-HT2C receptors.[1]

  • Key Molecular Target: Serotonin 5-HT2A Receptor[1][2]

  • Activity: Agonist[2]

The pharmacology of related 2,5-dimethoxyphenethylamines and amphetamines consistently points towards the 5-HT2 family of receptors as primary targets.[5] Structure-activity relationship studies on these classes of compounds reveal that substitutions on the phenyl ring significantly influence binding affinity and functional activity at these receptors.[6]

3.2. Signaling Pathway of 5-HT2A Receptor Activation

Activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a well-defined intracellular signaling cascade. This pathway is central to the action of psychedelic compounds like DOC.

Diagram: 5-HT2A Receptor Signaling Cascade

5HT2A_Signaling_Pathway Receptor 5-HT2A Receptor G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand DOC (Agonist) Ligand->Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Canonical signaling pathway of the 5-HT2A receptor.

4. Hypothetical Considerations for N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

While it is crucial not to assume an identical mechanism of action, the shared chemical scaffold provides a logical starting point for any future investigation of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide. The primary structural difference is the replacement of the amphetamine side chain with a 2-methylpropanamide group. This change will significantly alter the molecule's physicochemical properties, including its size, polarity, and hydrogen bonding capacity.

These differences could lead to several possibilities:

  • Altered Receptor Affinity/Selectivity: The compound may still interact with serotonin receptors but with a different affinity profile or selectivity for 5-HT receptor subtypes.

  • Different Functional Activity: It might act as a partial agonist, an antagonist, or even an allosteric modulator at these receptors, rather than a full agonist like DOC.

  • Novel Target Engagement: The structural change could abolish activity at serotonin receptors and confer affinity for an entirely different class of molecular targets, such as ion channels, enzymes, or other GPCRs. Research into other substituted benzamides has shown a wide range of biological activities, including anticancer and neuroprotective effects, by targeting different pathways.[7][8]

5. Recommended Experimental Workflow for In Vitro Mechanistic Elucidation

For researchers embarking on the characterization of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide, a structured, multi-tiered approach is recommended. This workflow is designed to first identify the molecular target(s) and then to characterize the functional consequences of the drug-target interaction.

Diagram: Experimental Workflow for Target Identification and Validation

Experimental_Workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Target Validation & Affinity cluster_phase3 Phase 3: Functional Characterization A Broad Panel Screening (e.g., GPCRs, Kinases, Ion Channels) C Radioligand Binding Assays (Determine Kd/Ki) A->C B Phenotypic Screening (e.g., Cell Viability, Reporter Assays) B->C D Surface Plasmon Resonance (SPR) (Kinetics: kon/koff) C->D Validate & Quantify E Second Messenger Assays (e.g., Calcium Flux, cAMP) C->E Determine Functional Effect F Downstream Signaling Analysis (e.g., Western Blot for p-ERK) E->F Elucidate Pathway

Caption: Tiered workflow for in-vitro mechanism of action studies.

Step-by-Step Methodologies:

  • Initial Target Screening:

    • Protocol: Employ a broad commercial screening panel (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to test the compound against a wide array of receptors, kinases, and ion channels at a fixed concentration (e.g., 10 µM).

    • Rationale: This unbiased approach provides a rapid method to identify potential high-affinity molecular targets without preconceived hypotheses.

  • Affinity Determination:

    • Protocol: For any "hits" identified in the initial screen, perform saturation or competition radioligand binding assays using cell membranes expressing the target of interest. Incubate varying concentrations of the labeled ligand (saturation) or a fixed concentration of labeled ligand with varying concentrations of the test compound (competition) and measure bound radioactivity.

    • Rationale: This classic method quantifies the affinity (Ki or Kd) of the compound for its specific molecular target, providing a critical measure of potency.

  • Functional Activity Assays:

    • Protocol: Utilize cell-based functional assays relevant to the identified target. For a GPCR like the 5-HT2A receptor, this would involve measuring second messenger production (e.g., a FLIPR-based calcium flux assay for Gq-coupled receptors or a cAMP assay for Gs/Gi-coupled receptors).

    • Rationale: These assays determine the functional consequence of binding—whether the compound is an agonist, antagonist, or inverse agonist—and provide a measure of efficacy (Emax) and potency (EC50/IC50).

The compound N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide represents an uncharacterized area of pharmacology. While its structural similarity to DOC suggests that serotonin receptors are a potential area of investigation, this hypothesis requires rigorous experimental validation. The lack of existing data underscores an opportunity for novel discovery. The experimental workflow outlined above provides a robust framework for the systematic in vitro characterization of this and other novel chemical entities, ensuring a scientifically sound approach to elucidating their mechanisms of action.

References

  • Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). LJMU Research Online. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • 2,5-Dimethoxy-4-chloroamphetamine. Wikipedia. [Link]

  • DOC (2,5-Dimethoxy-4-chloroamfetamine). ECDD Repository. [Link]

  • 4-Chloro-2,5-dimethoxyamphetamine. bionity.com. [Link]

  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. PubMed. [Link]

  • Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. PMC. [Link]

  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

  • RSC Medicinal Chemistry - RESEARCH ARTICLE. RSC Publishing. [Link]

  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists | Request PDF. ResearchGate. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PubMed. [Link]

  • CAS#:302806-84-4 | N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide. Chemsrc. [Link]

  • Neuroprotective propensity of N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, an inventive calcineurin inhibitor, in biological models of Parkinson's disease. PubMed. [Link]

  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Profiling of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Early-Stage Characterization

In the landscape of modern drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory to the clinic is one of rigorous scientific scrutiny. The molecule at the center of this guide, N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide, represents a candidate whose potential therapeutic value can only be unlocked through a profound understanding of its fundamental physicochemical properties. Its structure, featuring a substituted phenyl ring linked via an amide bond to an isobutyryl group, suggests specific characteristics that require empirical validation.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It is designed not merely to present data, but to provide a strategic framework for determining the aqueous solubility and chemical stability of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide. These two parameters are foundational pillars that dictate a compound's developability, influencing everything from formulation design and manufacturing to its ultimate pharmacokinetic and pharmacodynamic behavior.[1][2] The protocols and rationale detailed herein are grounded in established scientific principles and aligned with the stringent expectations of regulatory bodies, ensuring that the data generated is both reliable and relevant for critical decision-making in the development pipeline.[3][4]

Part 1: Aqueous Solubility Profile Determination

The Rationale: Solubility is a critical determinant of a drug's bioavailability. For oral dosage forms, a drug must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, guiding development and regulatory pathways.[5][6] Determining the pH-dependent solubility profile is therefore one of the first and most crucial steps in pre-formulation.[7]

Methodology: Equilibrium Solubility via the Shake-Flask Method

The gold standard for determining thermodynamic solubility is the Saturation Shake-Flask method.[8][9] This method measures the concentration of a compound in a saturated solution after it has reached equilibrium, providing a true measure of its intrinsic solubility under specific conditions.

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation of Media: Prepare aqueous buffer solutions at pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer) as per WHO and USP guidelines.[9] These pH values represent the physiological range of the gastrointestinal tract.

  • Sample Preparation: Add an excess amount of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide to pre-labeled glass vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation is achieved.[8]

  • Equilibration: Place the vials in an orbital shaker or similar agitation device maintained at a constant temperature of 37 ± 1 °C.[9] Agitate the samples for a predetermined period (e.g., 48-72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[9]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken to avoid temperature changes that could cause precipitation.[9]

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Verification: After the experiment, the pH of each saturated solution should be measured to ensure it has not shifted significantly.[8] Additionally, the residual solid should be analyzed (e.g., by X-ray powder diffraction) to confirm that the compound has not undergone any polymorphic or salt form conversion during the experiment.[5]

Data Presentation: pH-Solubility Profile

The results should be compiled into a clear, concise table that presents the quantitative solubility at each pH condition.

Parameter pH 1.2 Buffer pH 4.5 Buffer pH 6.8 Buffer
Equilibrium Solubility (mg/mL) at 37°C
Standard Deviation (n=3) ± ± ±
Final pH of Saturated Solution
Solid State of Residual API Crystalline Form ICrystalline Form ICrystalline Form I
BCS High Solubility Threshold \multicolumn{3}{c}{Highest Dose / 250 mL = mg/mL}
Provisional BCS Classification \multicolumn{3}{c}{High/Low Solubility}

Part 2: Stability Profile and Forced Degradation

The Rationale: A drug substance's stability is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[3] Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing.[1][2] The objectives are multifold: to identify likely degradation products, establish degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method that can resolve the parent drug from all its potential impurities.[10][11]

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow API API Stock Solution (in suitable solvent) Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (Solid) (e.g., 80°C, 75% RH) API->Thermal Photo Photolytic Stress (ICH Q1B light exposure) API->Photo Quench Neutralize / Quench Reaction Acid->Quench Base->Quench Oxidation->Quench Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Thermal->Analyze Photo->Analyze Quench->Analyze

Caption: General Workflow for Forced Degradation Studies.

Methodology: Stress Condition Protocols

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10] If significant degradation (>20%) is observed, the condition should be repeated with less stress (e.g., lower temperature or shorter duration).

1. Hydrolytic Degradation (Acid & Base)

  • Rationale: To assess susceptibility to pH-mediated degradation, common in the GI tract or during liquid formulation storage. The amide linkage in N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide is a primary target for hydrolysis.

  • Protocol:

    • Prepare solutions of the API (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) alongside a control solution in purified water.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots (base for the acid sample, acid for the base sample) to halt the degradation reaction.

    • Analyze by HPLC.

2. Oxidative Degradation

  • Rationale: To evaluate the compound's sensitivity to oxidation. The electron-rich dimethoxy-substituted phenyl ring could be susceptible to oxidative processes.

  • Protocol:

    • Prepare a solution of the API (e.g., 1 mg/mL) in a suitable solvent.

    • Add a controlled volume of hydrogen peroxide (e.g., 3% H₂O₂) and store the solution at room temperature, protected from light.

    • Monitor the reaction over time (e.g., 2, 8, 24 hours).

    • Analyze samples directly by HPLC.

3. Thermal Degradation

  • Rationale: To assess the intrinsic stability of the solid-state API at elevated temperatures, which is critical for determining storage conditions and shelf-life.[1]

  • Protocol:

    • Place a known quantity of the solid API in a vial.

    • Expose the sample to high temperature (e.g., 80°C), optionally with controlled humidity (e.g., 75% RH), in a stability chamber.

    • After a set period (e.g., 7 days), remove the sample, allow it to cool, dissolve it in a suitable solvent, and analyze by HPLC.

4. Photolytic Degradation

  • Rationale: To determine if the compound is light-sensitive, which has implications for packaging and handling. This is a mandatory test under ICH Q1B guidelines.[4]

  • Protocol:

    • Expose the solid API and a solution of the API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A dark control sample, protected from light, should be stored under the same conditions.

    • After exposure, dissolve the solid sample and analyze both the exposed and control samples by HPLC.

Data Presentation: Summary of Forced Degradation Results

A summary table is essential for comparing the compound's lability under different stress conditions.

Stress Condition Parameters Duration % Degradation of API No. of Degradants Formed Observations (e.g., Peak Purity)
Acidic Hydrolysis 0.1 M HCl24 hrsMajor degradant at RRT
Basic Hydrolysis 0.1 M NaOH8 hrsRapid degradation observed
Oxidative 3% H₂O₂24 hrsNo significant degradation
Thermal (Solid) 80°C / 75% RH7 daysAPI remains stable
Photolytic (Solution) ICH Q1BN/AMinor degradation

Conclusion

The systematic evaluation of solubility and stability, as outlined in this guide, is not merely a data-gathering exercise; it is a fundamental component of risk assessment and mitigation in pharmaceutical development. For N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide, the generation of a comprehensive physicochemical profile using these validated methodologies will provide the critical insights necessary to guide its formulation strategy, establish appropriate storage and handling conditions, and ensure the development of a robust, safe, and efficacious drug product. The integrity of these foundational studies directly impacts the success and timeline of the entire development program.

References

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(3). (URL not available for direct linking, but widely accessible via industry search)
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Rawat, T., & Pandey, I.P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. [Link]

  • International Journal of Applied Research in Science, Engineering and Technology. (2023). A Review on Force Degradation Studies for Drug Substances. ijarsct.co.in. [Link]

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(2), 101-109. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • United States Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. [Link]

  • World Health Organization. (2018). Annex 10: Guidance on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Pion. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • World Health Organization. (2021). Annex 4: Proposal for waiver of in vivo bioequivalence studies for WHO Essential Medicines List products. [Link]

  • Tsume, Y., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 580-588. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

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pharmacokinetics of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacokinetics of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide: A Comprehensive ADME Evaluation Guide

Executive Summary

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide (Compound ID: Y030-1433) is a highly specific, lipophilic small molecule[1]. Featuring an isobutyramide linkage and a heavily substituted phenyl ring, its structural motifs are frequently utilized in neuroactive ligands, including novel benzodioxole derivatives targeting AMPA receptors[2]. Because early-stage attrition in drug development is often driven by poor pharmacokinetics, this whitepaper establishes a rigorous, self-validating framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this New Chemical Entity (NCE)[3].

Physicochemical Profiling & Structural Liabilities

Before initiating in vitro assays, a mechanistic understanding of the molecule’s physicochemical properties is required to predict its physiological behavior[4].

With a molecular formula of C12H16ClNO3 and a molecular weight of 257.71 g/mol [1], the compound is highly lipophilic. This lipophilicity drives transcellular membrane permeation but simultaneously flags the molecule for rapid hepatic clearance.

Causality of Metabolic Liabilities:

  • O-Demethylation: The two methoxy groups on the phenyl ring are classic "soft spots" for Phase I oxidation, primarily mediated by CYP2D6 and CYP3A4[5].

  • Amide Hydrolysis: The 2-methylpropanamide (isobutyramide) bond is susceptible to cleavage by hepatic carboxylesterases (CES) and amidases, potentially releasing 4-chloro-2,5-dimethoxyaniline.

  • Aliphatic Hydroxylation: The branched isobutyl group presents a tertiary carbon that is highly vulnerable to CYP3A4-mediated hydroxylation[6].

MetabolicPathway CDMPA N-(4-chloro-2,5-dimethoxyphenyl) -2-methylpropanamide CYP CYP450 Oxidation (CYP3A4 / CYP2D6) CDMPA->CYP Phase I Oxidation CES Amidase / CES Hydrolysis CDMPA->CES Amide Cleavage M1 O-Demethylated Metabolite CYP->M1 O-dealkylation M2 Aliphatic Hydroxylated Metabolite CYP->M2 Isobutyl hydroxylation M3 4-chloro-2,5-dimethoxy aniline CES->M3 N-deacylation M4 Isobutyric Acid CES->M4 N-deacylation

Predicted Phase I and hydrolytic metabolic pathways for the parent compound.

In Vitro ADME Characterization

To bridge the gap between in silico predictions and in vivo reality, we employ a tiered in vitro approach. Every protocol described below acts as a self-validating system —incorporating internal controls that isolate specific pharmacokinetic variables.

Intestinal Permeability (Caco-2 Cell Assay)

Causality: Caco-2 cell monolayers spontaneously differentiate to mimic human small intestinal enterocytes, expressing relevant tight junctions and efflux transporters (e.g., P-glycoprotein)[7]. To validate whether poor absorption is due to low passive permeability or active efflux, we utilize a bidirectional transport system[8].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells (passages 49–70) on polycarbonate filter inserts (0.4 μm pore size) in 12-well plates at a density of 3 × 10⁵ cells/insert[8]. Culture for 21 days to ensure tight junction formation, verified by a Transepithelial Electrical Resistance (TEER) > 300 Ω·cm²[9].

  • Assay Preparation: Prepare a 10 μM dosing solution of the compound in HBSS buffer (pH 7.4). Add to the apical (A) chamber for absorptive transport (A→B) or the basolateral (B) chamber for secretory transport (B→A)[8].

  • Incubation & Sampling: Incubate at 37°C. Extract 50 μL aliquots from the receiver compartment at 20, 40, and 60 minutes, immediately replacing the volume with fresh HBSS buffer[8].

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B→A)​ / Papp(A→B)​ ). An ER > 2.0 indicates the compound is a substrate for active efflux[8].

Hepatic Microsomal Stability

Causality: Hepatic clearance dictates a drug's systemic half-life[3]. Human Liver Microsomes (HLMs) contain membrane-bound CYPs. By running the assay both with and without NADPH (the required cofactor for CYP enzymes), this protocol self-validates the mechanism of clearance: NADPH-dependent depletion confirms CYP-mediated oxidation, while NADPH-independent depletion isolates amidase/esterase hydrolysis[10].

Step-by-Step Methodology:

  • Preparation: Pre-incubate 1 μM of the compound with 0.5 mg/mL HLM protein in 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ at 37°C for 10 minutes[11],[12].

  • Initiation: Start the reaction by adding 1 mM NADPH. Run a parallel negative control without NADPH[10],[12].

  • Time-Course Sampling: Extract 30 μL aliquots at 0, 5, 15, 30, 45, and 60 minutes[13],[10].

  • Quenching: Terminate the reaction immediately by adding 100 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins[10].

  • Analysis: Centrifuge at 4°C (5500 rpm for 5 mins) and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ )[10],[14].

PKWorkflow Step1 1. In Silico Profiling Step2 2. Caco-2 Permeability Step1->Step2 Step3 3. Microsomal Stability Step2->Step3 Step4 4. In Vivo Rodent PK Step3->Step4 Step5 5. PBPK & DDI Modeling Step4->Step5

Sequential tiered workflow for comprehensive ADME and PK characterization.

In Vivo Pharmacokinetic Profiling & DDI Potential

Following in vitro validation, in vivo rodent PK studies are essential to determine absolute bioavailability (F%) and systemic clearance[15]. The table below outlines the standard quantitative data structure required for evaluating the compound in a rat model[16].

Table 1: Required Pharmacokinetic Parameters (Rat Model - Predictive Framework)

ParameterDefinitionIntravenous (1 mg/kg)Oral (5 mg/kg)Implications for NCE
Cmax​ Maximum plasma concentrationN/AAssay DependentIndicates peak systemic exposure.
Tmax​ Time to reach Cmax​ N/A0.5 - 2.0 hReflects rapid vs. delayed absorption.
AUC0−∞​ Total systemic exposureAssay DependentAssay DependentUsed to calculate bioavailability.
CL Systemic clearanceAssay DependentN/AHigh CL suggests rapid hepatic metabolism.
Vd​ Volume of distribution> 1.0 L/kg (Predicted)N/AHigh Vd​ expected due to lipophilicity.
F(%) Absolute Bioavailability100%Assay DependentDetermines viability as an oral therapeutic.

Drug-Drug Interaction (DDI) Potential: In accordance with the 2020 FDA Guidance on In Vitro Drug Interaction Studies, evaluating the victim and perpetrator potential of a new chemical entity is mandatory[5],[6]. Because the methoxy and isobutyl groups are prime targets for CYP3A4, co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) will likely significantly increase the compound's AUC , requiring strict physiologically based pharmacokinetic (PBPK) modeling prior to clinical trial design[5],[6].

Conclusion

The pharmacokinetic evaluation of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide requires a highly structured, self-validating approach. By coupling bidirectional Caco-2 permeability assays with cofactor-controlled microsomal stability testing, researchers can isolate the exact mechanisms governing the compound's absorption and clearance. This empirical data is critical for optimizing the molecule's bioavailability and mitigating downstream clinical risks.

References

  • Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation Source: ACS Publications URL:[Link]

  • In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Source: Regulations.gov URL:[Link]

  • Transport of Chlorpromazine in the Caco-2 Cell Permeability Assay: A Kinetic Study Source: ACS Chemical Research in Toxicology URL:[Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers Source: PubMed Central (PMC) URL:[Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Tightness Source: PubMed Central (PMC) URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL:[Link]

  • ADME Microsomal Stability Assay Source: BioDuro-Sundia URL:[Link]

  • Microsomal Stability - In Vitro Assay Source: Charnwood Discovery URL:[Link]

  • Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor Source: PubMed Central (PMC) URL:[Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1 Source: Protocols.io / ResearchGate URL:[Link]

  • Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery Source: PubMed Central (PMC) URL:[Link]

  • Smoothing the Path to Drug Development with Accurate Clinical Data Source: Pharma Focus Europe URL:[Link]

  • In Vivo PK Screening Services | Rapid ADME PK Studies Source: Symeres URL:[Link]

Sources

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting a Course for Novel Compound Characterization

In the landscape of contemporary pharmacology and drug discovery, the precise characterization of a novel compound's interaction with its biological targets is paramount. This guide provides a comprehensive, in-depth framework for determining the receptor binding affinity of the compound N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide. Drawing from established principles of receptor pharmacology and extensive experience in assay development, this document is designed to be a practical and authoritative resource.

The molecular structure of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide, with its substituted phenethylamine core, strongly suggests a potential interaction with monoaminergic receptors, particularly the serotonin (5-hydroxytryptamine, 5-HT) receptor family. Structurally related compounds, such as the 2,5-dimethoxyphenethylamines and amphetamines, are known to exhibit moderate to high affinity for 5-HT receptors, especially the 5-HT2A subtype.[1][2] Therefore, this guide will focus on the hypothesis that N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide is a ligand for serotonin receptors.

This document deviates from a rigid, templated approach. Instead, it presents a logical and scientifically-driven workflow, from initial target hypothesis to the final data analysis and interpretation. Each step is explained not merely as a procedural directive, but with an emphasis on the underlying scientific rationale, ensuring that the described protocols are robust, reproducible, and yield data of the highest integrity.

Part 1: Foundational Principles and Strategic Considerations

The Scientific Rationale: Why Serotonin Receptors?

The 2,5-dimethoxy-4-substituted phenethylamine scaffold is a well-established pharmacophore for serotonin 5-HT2A receptor ligands.[1] The addition of a chloro group at the 4-position and an N-acyl modification, as seen in the topic compound, warrants a thorough investigation of its binding profile across various serotonin receptor subtypes. While the 5-HT2A receptor is a primary suspect, a comprehensive screening against other subtypes, such as 5-HT1A, 5-HT2B, and 5-HT2C, is crucial for determining selectivity and potential off-target effects.[1]

The Choice of Assay: Radioligand Binding

The radioligand binding assay remains the gold standard for quantifying the affinity of a ligand for its receptor.[3] This technique offers high sensitivity, specificity, and the ability to determine key parameters such as the equilibrium dissociation constant (Kd) for a radioligand and the inhibitory constant (Ki) for a competing unlabeled ligand.[4][5] This guide will detail the application of competitive radioligand binding assays to determine the Ki of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide.

The Biological Matrix: Intact Cells vs. Isolated Membranes

Receptor binding assays can be performed using either intact cells expressing the receptor of interest or isolated cell membranes. While assays with intact cells may offer a more physiologically relevant environment, they can also exhibit higher variability.[6] Isolated membranes provide a more stable and less variable preparation, making them the preferred choice for initial binding characterization, particularly when precise and reproducible affinity measurements are required.[6] This guide will focus on protocols utilizing isolated cell membranes.

Part 2: The Experimental Workflow: A Step-by-Step Guide

This section provides a detailed, field-proven methodology for determining the receptor binding affinity of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide.

Essential Materials and Reagents
  • Test Compound: N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide of high purity.

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human serotonin receptors of interest (e.g., 5-HT2A, 5-HT1A, 5-HT2C).

  • Radioligand: A high-affinity, subtype-selective radioligand for each target receptor. For example:

    • 5-HT2A: [³H]Ketanserin or [³H]MDL 100,907

    • 5-HT1A: [³H]8-OH-DPAT

    • 5-HT2C: [³H]Mesulergine

  • Cell Culture Media and Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and selection agents (e.g., G418) as required for the specific cell line.

  • Buffers:

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7] Some studies suggest that an artificial extracellular fluid (aECF) may provide a more neurophysiologically accurate environment.[8]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Ligand: A high concentration of a known, unlabeled ligand for the target receptor to determine non-specific binding (e.g., 10 µM serotonin for 5-HT receptors).

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[7]

  • Scintillation Cocktail and Counter.

  • Protein Assay Reagents: (e.g., Bradford or BCA assay kit).

Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture & Expansion Membrane_Prep Cell Lysis & Membrane Preparation Cell_Culture->Membrane_Prep Harvest Cells Protein_Quant Protein Quantification Membrane_Prep->Protein_Quant Quantify Protein Assay_Setup Assay Plate Setup (Total, Non-specific, Competitive) Protein_Quant->Assay_Setup Standardize Membrane Concentration Incubation Incubation with Radioligand & Test Compound Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Processing Data Processing & Curve Fitting Scintillation->Data_Processing Ki_Determination Ki Value Determination Data_Processing->Ki_Determination

Figure 1: A streamlined workflow for determining receptor binding affinity.

Step-by-Step Experimental Protocols

Protocol 1: Cell Culture and Membrane Preparation

  • Cell Culture: Culture the stable cell lines expressing the target serotonin receptors in appropriate media and conditions until they reach confluency.

  • Cell Harvest: Gently scrape the cells and centrifuge at a low speed to pellet them. Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors. Homogenize the cell suspension using a Dounce homogenizer or sonicator.

  • Membrane Isolation: Centrifuge the homogenate at a high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the cell membranes.[7]

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold lysis buffer. Repeat the centrifugation step.

  • Final Preparation and Storage: Resuspend the final membrane pellet in a suitable buffer, which may contain a cryoprotectant like 10% sucrose.[7]

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[7] Aliquot the membrane preparation and store at -80°C until use.[9]

Protocol 2: Competitive Radioligand Binding Assay

  • Assay Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and the membrane preparation.

    • Non-specific Binding: Assay buffer, radioligand, a high concentration of an unlabeled competitor (e.g., 10 µM serotonin), and the membrane preparation.

    • Competitive Binding: Assay buffer, radioligand, serial dilutions of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide, and the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).[7][10]

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.[11]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7][11]

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.[11]

Part 3: Data Analysis and Interpretation

Data Processing and Curve Fitting
  • Calculate Specific Binding: For each data point, subtract the average non-specific binding (counts per minute, CPM) from the average total binding (CPM) to obtain the specific binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

  • Determine IC50: Use non-linear regression analysis with a sigmoidal dose-response model to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[11]

Calculation of the Inhibitory Constant (Ki)

The Ki value is a measure of the binding affinity of the test compound and is independent of the radioligand concentration. It can be calculated from the IC50 value using the Cheng-Prusoff equation:[7]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • IC50 is the experimentally determined half-maximal inhibitory concentration of the test compound.

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Data Presentation

Summarize the binding affinity data in a clear and concise table.

Receptor SubtypeRadioligandTest Compound Ki (nM)Hill Slope
5-HT2A[³H]KetanserinExperimental ValueExperimental Value
5-HT1A[³H]8-OH-DPATExperimental ValueExperimental Value
5-HT2C[³H]MesulergineExperimental ValueExperimental Value

Note: The Ki values and Hill slopes are hypothetical placeholders for experimentally determined data.

Part 4: Advanced Considerations and Troubleshooting

  • Assay Optimization: It is crucial to optimize assay conditions, including incubation time, temperature, and membrane protein concentration, to ensure robust and reproducible results.

  • Radioligand Selection: The choice of radioligand is critical. It should have high affinity and selectivity for the target receptor.

  • Data Integrity: Be mindful of potential sources of error, such as inaccurate pipetting, improper washing, and variability in membrane preparations.[12][13]

  • Hill Slope Interpretation: The Hill slope provides information about the nature of the binding interaction. A Hill slope of approximately -1.0 suggests a competitive interaction at a single binding site.

Part 5: Signaling Pathway Context

Understanding the potential downstream signaling effects of receptor binding is crucial. 5-HT2A receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Signaling_Pathway Ligand N-(4-chloro-2,5-dimethoxyphenyl) -2-methylpropanamide Receptor 5-HT2A Receptor Ligand->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Figure 2: Simplified 5-HT2A receptor signaling pathway.

Conclusion

This in-depth technical guide provides a comprehensive and scientifically rigorous framework for determining the receptor binding affinity of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide. By following the detailed protocols and understanding the underlying principles, researchers can generate high-quality, reliable data that will be instrumental in elucidating the pharmacological profile of this novel compound. The insights gained from these studies will be a critical step in the journey of drug discovery and development.

References

  • On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed. (2010, April 15). Retrieved from [Link]

  • Characterization of 5-HT(1A,B) and 5-HT(2A,C) serotonin receptor binding - PubMed. (2001, May 15). Retrieved from [Link]

  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. Retrieved from [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC - NIH. Retrieved from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Retrieved from [Link]

  • Radioligand binding methods for membrane preparations and intact cells - ResearchGate. Retrieved from [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor - bioRxiv.org. Retrieved from [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Retrieved from [Link]

  • Radioligand binding methods for membrane preparations and intact cells - PubMed. Retrieved from [Link]

  • Radioligand Binding Methods for Membrane Preparations and Intact Cells. Retrieved from [Link]

  • How can I get binding affinity from Ki,or Kd ,or IC50 ? | ResearchGate. Retrieved from [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC. Retrieved from [Link]

  • DrugForm-DTA: Towards real-world drug-target binding Affinity Model | bioRxiv. Retrieved from [Link]

  • Compound: CHEMBL3087355 - ChEMBL - EMBL-EBI. Retrieved from [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers. Retrieved from [Link]

  • (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents - ResearchGate. Retrieved from [Link]

  • CAS#:302806-84-4 | N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide. Retrieved from [Link]

  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. Retrieved from [Link]

  • The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects - PMC. Retrieved from [Link]

  • Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity - ChemRxiv. Retrieved from [Link]

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-ethoxy-5-methylbenzenesulfonamide | Chemsrc. Retrieved from [Link]

  • 2,5-Dichloro-N-(4-methoxyphenyl)benzensulfonamide - PMC. Retrieved from [Link]

  • Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis - MDPI. Retrieved from [Link]

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Methodological & Application

Application Note: Structural Elucidation and MS/MS Fragmentation Protocol for N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Significance

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide is a structurally complex anilide derivative. Compounds sharing the 4-chloro-2,5-dimethoxyphenyl motif are frequently encountered in pharmaceutical synthesis, agrochemical development, and forensic toxicology—most notably as precursors or metabolites of designer drugs like DOC (4-chloro-2,5-dimethoxyamphetamine) [1].

Understanding the exact mass spectrometry (MS) fragmentation behavior of this compound is crucial for metabolite identification, structural elucidation, and targeted quantification. This application note details the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation patterns of this molecule and provides a field-proven, self-validating analytical protocol.

Physicochemical Properties and Exact Mass Profiling

Before conducting MS/MS analysis, establishing the exact mass and isotopic distribution is critical. The presence of a single chlorine atom provides a distinct isotopic signature (M and M+2 in a ~3:1 ratio). This acts as a built-in self-validating system: any fragment ion retaining the chlorine atom will also exhibit this 3:1 isotopic ratio, allowing analysts to instantly verify the structural origin of the product ions.

Table 1: Exact Mass and Isotopic Data

ParameterValueRationale / Diagnostic Utility
Chemical Formula C12H16ClNO3Defines the exact mass boundaries.
Monoisotopic Mass 257.0819 DaBaseline for high-resolution MS (HRMS).
[M+H]+ Precursor (35Cl) 258.0891 m/zPrimary target for ESI+ precursor selection.
[M+H]+ Precursor (37Cl) 260.0862 m/zSecondary target for isotopic confirmation.
Nitrogen Rule Even mass (1 Nitrogen)Yields an odd-mass [M+H]+ ion, confirming the presence of a single nitrogen atom.

Mechanistic Fragmentation Pathways (The "Why")

In positive ESI mode, protonation primarily occurs at the amide nitrogen or the carbonyl oxygen. Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic, thermodynamically driven cleavages.

Pathway A: Amide Bond Cleavage (Diagnostic for the Aniline Core)

The most thermodynamically favorable cleavage occurs at the N-C(carbonyl) bond. This results in the neutral loss of dimethylketene (C4H6O, 70.0419 Da), yielding the highly stable protonated 4-chloro-2,5-dimethoxyaniline at m/z 188.047 . This specific fragment is a well-documented hallmark for 2,5-dimethoxyaniline derivatives [2]. Alternatively, charge retention on the isobutyryl moiety yields an acylium ion at m/z 71.049 .

Pathway B: Methoxy Group Fragmentation (Secondary Cleavages)

The m/z 188.047 product ion undergoes further fragmentation typical of polymethoxylated benzenes, requiring higher collision energies:

  • Loss of a methyl radical (•CH3, 15 Da): Generates a radical cation at m/z 173.024 . This odd-electron species is stabilized by the aromatic ring and the remaining electron-donating groups.

  • Loss of methanol (CH3OH, 32 Da): A rearrangement process involving the transfer of a proton from the adjacent amine to the methoxy oxygen, followed by elimination, yielding m/z 156.021 .

Visualizing the Fragmentation Logic

MS_Fragmentation M Precursor Ion [M+H]+ m/z 258.089 (35Cl) C12H17ClNO3+ A1 Protonated Aniline m/z 188.047 C8H11ClNO2+ M->A1 - Dimethylketene (70 Da) A2 Acylium Ion m/z 71.049 C4H7O+ M->A2 Amide Cleavage B1 Radical Cation m/z 173.024 C7H8ClNO2•+ A1->B1 - •CH3 (15 Da) B2 Loss of Methanol m/z 156.021 C7H7ClNO+ A1->B2 - CH3OH (32 Da)

Figure 1: ESI-MS/MS fragmentation logic for N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide.

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and high-quality spectral data, the following protocol is optimized for reversed-phase liquid chromatography coupled with tandem mass spectrometry (RPLC-MS/MS).

Step 1: Sample Preparation
  • Stock Solution: Dissolve the standard in LC-MS grade methanol to a concentration of 1 mg/mL.

  • Working Solution: Dilute to 100 ng/mL using 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

    • Causality: Matching the sample diluent to the initial mobile phase gradient prevents peak distortion (solvent effects) and ensures sharp chromatographic peaks.

Step 2: Chromatographic Separation
  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Causality: A C18 stationary phase provides optimal hydrophobic interactions for the retention and baseline resolution of the lipophilic 2,5-dimethoxyphenyl moiety.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The addition of 0.1% formic acid acts as a proton donor, significantly enhancing the ionization efficiency of the weakly basic amide nitrogen in the ESI source, ensuring a robust [M+H]+ signal.

  • Gradient: 5% B to 95% B over 5 minutes. Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon (for QqQ) or Nitrogen.

  • Collision Energy (CE) Optimization: Low collision energy (15 eV) is sufficient to cleave the relatively labile N-acyl bond. Higher collision energies (25-35 eV) are required to induce the secondary neutral losses of the methoxy groups and the formation of the acylium ion.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Precursor (m/z)Product (m/z)CE (eV)Fragment AssignmentPurpose
258.09188.0515[4-chloro-2,5-dimethoxyaniline+H]+Quantifier
258.09173.0225[m/z 188 - •CH3]+•Qualifier 1
258.09156.0225[m/z 188 - CH3OH]+Qualifier 2
258.0971.0535Isobutyryl cationQualifier 3

Analytical Workflow Diagram

Workflow S1 Sample Prep Dilution in MeOH S2 UHPLC Separation C18, 0.1% FA S1->S2 S3 ESI Source Positive Mode S2->S3 S4 QqQ / Q-TOF CID Fragmentation S3->S4 S5 Data Analysis Fragment Annotation S4->S5

Figure 2: Step-by-step LC-MS/MS analytical workflow for the targeted quantification of the anilide.

References

  • Title: Metabolism and toxicological detection of the designer drug 4-chloro-2,5-dimethoxyamphetamine in rat urine using gas chromatography-mass spectrometry. Source: PubMed (Anal Bioanal Chem. 2008 Apr;390(7):1837-42). URL: [Link]

  • Title: PubChem Compound Summary for CID 22833, 4-Chloro-2,5-dimethoxyaniline. Source: National Center for Biotechnology Information (NCBI) / PubChem. URL: [Link]

Sources

Application Note: Preclinical Dosing and Pharmacokinetic Profiling of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide (CDMP) is an investigational, highly lipophilic aryl amide (MW: 257.71 g/mol ). Structurally characterized by a halogenated dimethoxyphenyl ring coupled to an uncharged isobutyramide moiety, CDMP exhibits exceedingly poor aqueous solubility. In murine models, administering such hydrophobic small molecules in standard aqueous buffers leads to erratic systemic absorption, compound precipitation at the injection site, and localized tissue necrosis. To achieve reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data, researchers must employ a rationally designed co-solvent formulation and optimized dosing routes.

Formulation Strategy and Preparation

Expertise & Experience (Causality): The formulation must overcome the high crystal lattice energy of the solid compound while preventing precipitation upon dilution in the aqueous environment of the bloodstream or peritoneal cavity. We utilize a four-component vehicle system:

  • DMSO (5% v/v): Acts as the primary solvent to completely disrupt the hydrophobic crystal lattice.

  • PEG-300 (40% v/v): A miscible co-solvent that maintains thermodynamic solubility during transit.

  • Tween-80 (5% v/v): A non-ionic surfactant that forms micelles, preventing the compound from "crashing out" at the injection site.

  • 0.9% Saline (50% v/v): Restores isotonicity to prevent osmotic shock and hemolysis of murine erythrocytes.

Step-by-Step Formulation Protocol (10 mg/kg dose target):

  • Weighing: Accurately weigh 2.0 mg of CDMP powder into a sterile glass vial.

  • Primary Dissolution: Add 50 µL of 100% DMSO. Vortex vigorously for 2 minutes until the solution is optically clear.

  • Co-solvent Addition: Add 400 µL of PEG-300. Vortex for 1 minute.

  • Surfactant Addition: Add 50 µL of Tween-80. Sonicate the mixture in a water bath at 37°C for 5 minutes.

  • Aqueous Dilution: Dropwise, add 500 µL of 0.9% Saline while continuously vortexing to prevent localized precipitation.

  • Self-Validation Checkpoint: Centrifuge the final 1 mL formulation at 10,000 x g for 5 minutes. The absence of a visible pellet validates complete solubilization. If a pellet forms, the micellar capacity has been exceeded, and the formulation must be discarded.

G A N-(4-chloro-2,5-dimethoxyphenyl) -2-methylpropanamide (CDMP) B Lipid-Based Formulation (DMSO/PEG-300/Tween-80/Saline) A->B Solubilization C Murine Dosing (IV, IP, PO Routes) B->C Administration D Serial Blood Sampling (Submandibular Vein) C->D Pharmacokinetics E LC-MS/MS Quantification & PK Parameter Calculation D->E Analysis

Caption: Workflow for CDMP formulation, dosing, and pharmacokinetic analysis in murine models.

Murine Dosing Guidelines

Selecting the correct administration route is critical for determining the bioavailability and efficacy of CDMP. According to for the administration of substances[1], dosing volumes must be strictly controlled to ensure animal welfare and data integrity.

Table 1: Quantitative Dosing Guidelines for Adult Mice (20-25g)

RouteMax Volume (mL/kg)Recommended DoseNeedle GaugeAbsorption Profile
Intravenous (IV) 5.01 - 5 mg/kg27G - 30GImmediate systemic exposure; 100% bioavailability.
Intraperitoneal (IP) 10.05 - 20 mg/kg25G - 27GRapid absorption; subject to partial first-pass hepatic metabolism.
Per Os (PO / Oral) 10.010 - 50 mg/kg20G (Gavage)Slower absorption; highly dependent on GI transit and solubility.

Step-by-Step Intraperitoneal (IP) Dosing Protocol:

  • Restraint: Secure the mouse by the scruff of the neck, exposing the ventral abdomen. Tilt the head slightly downward to allow internal organs to shift cranially.

  • Site Selection: Identify the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

  • Injection: Insert a 26G needle at a 30-degree angle. Aspirate slightly; if fluid enters the hub, withdraw and discard. If clear, inject the formulated CDMP at a steady rate.

  • Self-Validation Checkpoint: Observe the animal for 10 minutes post-injection. Normal ambulation and the absence of a writhing reflex validate a successful IP delivery without organ perforation.

Pharmacokinetic (PK) Blood Sampling

Expertise & Experience (Causality): Traditional terminal cardiac puncture requires a massive cohort of animals to generate a single PK curve. By utilizing submandibular (facial vein) serial sampling, researchers can obtain a complete 24-hour PK profile (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hrs) from a single mouse. This eliminates inter-animal variability and strictly adheres to[2].

Step-by-Step Submandibular Serial Sampling:

  • Preparation: Warm the mouse slightly (37°C for 5 mins) in a controlled environment to promote vasodilation.

  • Restraint & Puncture: Scruff the mouse firmly to engorge the facial vein (located slightly behind the mandible). Puncture the vein using a 4mm animal lancet.

  • Collection: Collect 20–30 µL of blood into a K2-EDTA coated capillary tube. Apply gentle pressure with sterile gauze to achieve hemostasis.

  • Processing & Self-Validation Checkpoint: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C. A clear separation between the pale-yellow plasma supernatant and the erythrocyte pellet—without red discoloration—validates the sample. Hemolysis (red plasma) invalidates the sample, as ruptured red blood cells release proteases that degrade the analyte and interfere with LC-MS/MS quantification.

Target Engagement and Metabolic Fate

Understanding the metabolic clearance of CDMP is vital for interpreting its in vivo half-life. Due to[3], C57BL/6 mice are recommended for consistent baseline CYP450 expression. The 4-chloro-2,5-dimethoxyphenyl ring is highly susceptible to Phase I hepatic metabolism, specifically O-demethylation of the methoxy groups by CYP2D and CYP3A murine orthologs, followed by Phase II glucuronidation.

G A CDMP (Parent Molecule) B Hepatic CYP450 Enzymes (Phase I Metabolism) A->B C O-Demethylated Metabolites (Major) B->C CYP2D/CYP3A D Amide Hydrolysis Products (Minor) B->D Amidases E Glucuronide Conjugates (Phase II Metabolism) C->E UGTs D->E F Renal/Biliary Excretion E->F Clearance

Caption: Proposed hepatic metabolism and clearance pathways for CDMP in murine models.

References

  • Diehl, K.H., et al. "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 2001.[Link]

  • Harikrishnan, V.S., et al. "A comparison of various methods of blood sampling in mice and rats: Effects on animal welfare." Laboratory Animals, 2018.[Link]

  • Barr, J.T., et al. "Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?" Drug Metabolism and Disposition, 2020.[Link]

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Application Note: Development of a Competitive ELISA for the Quantification of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quantification of small molecules in complex biological matrices is a critical task in drug development, environmental monitoring, and food safety.[1][2] Unlike large proteins, small molecules, often referred to as haptens, are typically not immunogenic on their own.[2][] Therefore, specialized immunoassay formats are required to elicit a specific antibody response and enable sensitive detection. The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and versatile platform for this purpose due to its high sensitivity, specificity, and throughput.[4][5]

This application note provides a comprehensive, in-depth technical guide for the development of a sensitive and specific competitive ELISA for the quantification of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide (herein referred to as "CDMP"). We will guide researchers through the entire workflow, from the principles of hapten-carrier conjugation to the final validation of the assay, explaining the scientific rationale behind each experimental choice. The competitive ELISA format is the method of choice for small molecules like CDMP because it relies on the competition between the free analyte in the sample and a labeled or immobilized antigen for a limited number of antibody binding sites.[6][7] This inverse relationship between analyte concentration and signal output allows for precise quantification.[8]

Part 1: Synthesis of Hapten-Carrier Conjugates

The Principle of Immunogenicity for Haptens

Small molecules like CDMP (Molecular Weight <1000 Da) cannot independently stimulate an immune response to produce antibodies.[] To overcome this, the hapten must be covalently coupled to a large, immunogenic carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[9][10] This hapten-carrier conjugate, now large enough to be recognized by the immune system, acts as the immunogen to generate specific antibodies against the hapten.[2] The design of this conjugate is a critical step, as the site of linkage can significantly influence the specificity of the resulting antibodies.[11]

Proposed Hapten Design and Conjugation Strategy

To preserve the unique structural epitopes of CDMP, a linker must be introduced at a position that is distal from the key functional groups. For CDMP, the 2-methylpropanamide group offers a potential site for modification without significantly altering the chloro-dimethoxyphenyl ring structure, which is likely a primary determinant of its antigenic identity.

A common and robust method for conjugation is to introduce a carboxylic acid functional group onto the hapten, which can then be coupled to the primary amines (e.g., lysine residues) on the carrier protein using carbodiimide chemistry (EDC/NHS).[10]

Experimental Protocol: Synthesis of CDMP-KLH Immunogen

  • Hapten Modification (Conceptual): Synthesize a derivative of CDMP that incorporates a terminal carboxylic acid. This involves a multi-step organic synthesis to add a linker, for example, by replacing the 2-methylpropanamide with a structure like glutaric acid monoamide, creating "CDMP-linker-COOH".

  • Activation of Carboxyl Groups:

    • Dissolve 5 mg of the CDMP-linker-COOH hapten in 1 mL of Dimethylformamide (DMF).

    • Add a 1.5-fold molar excess of N-Hydroxysuccinimide (NHS) and a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Incubate at room temperature for 1-4 hours to form the NHS-ester.

  • Conjugation to Carrier Protein (KLH):

    • Dissolve 10 mg of KLH in 2 mL of Phosphate Buffered Saline (PBS), pH 7.4.

    • Slowly add the activated hapten solution to the KLH solution while gently stirring.

    • Allow the reaction to proceed overnight at 4°C.

  • Purification:

    • Remove unreacted hapten and coupling reagents by dialysis against PBS (pH 7.4) for 48 hours with multiple buffer changes.

    • Alternatively, use a desalting column for faster purification.

  • Characterization:

    • Confirm successful conjugation using methods like MALDI-TOF mass spectrometry to observe a mass shift in the protein or UV-Vis spectroscopy if the hapten has a unique absorbance signature.[10] The ratio of hapten to carrier protein should be determined, as a high degree of substitution can sometimes negatively impact the specificity of the antibody response.[12]

Part 2: Polyclonal Antibody Production

Principle of Antibody Generation

Once the CDMP-KLH immunogen is prepared, it is used to immunize host animals (typically rabbits for polyclonal antibodies) to generate a high-titer antibody response.[2][9] Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize different epitopes on the target antigen, which can provide a robust and high-avidity response.[9]

Workflow: Polyclonal Antibody Generation and Purification

Caption: Workflow for polyclonal antibody generation.

Experimental Protocol: Antibody Purification

  • Preparation of Affinity Column:

    • Synthesize a CDMP conjugate using a different carrier protein (e.g., BSA or Ovalbumin - OVA) than the one used for immunization to avoid purifying antibodies against the carrier itself.

    • Immobilize this CDMP-BSA conjugate onto an activated resin (e.g., NHS-activated Sepharose) according to the manufacturer's instructions.

  • Affinity Purification:

    • Pass the collected rabbit antiserum over the prepared affinity column.

    • Antibodies specific to CDMP will bind to the immobilized hapten.

    • Wash the column extensively with PBS to remove non-specific proteins.

    • Elute the bound antibodies using a low pH buffer (e.g., 0.1 M Glycine, pH 2.5).

    • Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris, pH 8.5) to preserve antibody activity.

  • Quantification and Storage:

    • Measure the antibody concentration (e.g., by absorbance at 280 nm).

    • Store the purified antibodies at -20°C or -80°C in aliquots.

Part 3: Development of the Indirect Competitive ELISA

Principle of the Assay

The indirect competitive ELISA is one of the most common formats for hapten detection.[] In this setup, a hapten-protein conjugate (the coating antigen) is immobilized on the surface of a 96-well plate. The sample (containing unknown amounts of free CDMP) is pre-incubated with a limited amount of the specific anti-CDMP antibody. This mixture is then added to the coated plate. Free CDMP from the sample competes with the immobilized CDMP-protein conjugate for binding to the antibody. The amount of antibody that binds to the plate is therefore inversely proportional to the concentration of free CDMP in the sample. A secondary antibody conjugated to an enzyme (like HRP) is then used to detect the plate-bound primary antibody.[5][13]

Competitive_ELISA_Principle cluster_low Low Analyte Concentration cluster_high High Analyte Concentration node_low_sample Sample + Ab Solution (Few Free Analytes) node_low_plate Coated Plate (Ab binds to plate) node_low_sample->node_low_plate Competition node_low_signal High Signal node_low_plate->node_low_signal Strong Color node_high_sample Sample + Ab Solution (Many Free Analytes) node_high_plate Coated Plate (Ab is saturated) node_high_sample->node_high_plate Competition node_high_signal Low Signal node_high_plate->node_high_signal Weak Color

Caption: Principle of Indirect Competitive ELISA.

Experimental Protocol: Competitive ELISA for CDMP Quantification

  • Plate Coating:

    • Prepare a CDMP-OVA coating antigen. Using a different carrier protein (OVA) than the immunogen (KLH) is crucial to prevent the antibody from binding to the carrier protein itself.[9]

    • Dilute the CDMP-OVA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL of the diluted coating antigen to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBST) to block any remaining non-specific binding sites.[14]

    • Incubate for 1-2 hours at 37°C.

  • Competition Reaction:

    • Prepare a series of CDMP standards of known concentrations in Assay Buffer (e.g., PBST with 0.1% BSA).

    • In a separate "pre-incubation" plate or tubes, add 50 µL of each standard or unknown sample.

    • Add 50 µL of the diluted purified anti-CDMP antibody (at a pre-determined optimal dilution) to each well.

    • Incubate for 1 hour at 37°C to allow the antibody to bind to the free CDMP.

  • Incubation on Coated Plate:

    • Wash the blocked assay plate 3 times with Wash Buffer.

    • Transfer 100 µL of the pre-incubated sample/standard-antibody mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody:

    • Wash the plate 3 times with Wash Buffer.

    • Add 100 µL/well of HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP), diluted in Assay Buffer.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL/well of Stop Solution (e.g., 2 M H₂SO₄).

  • Data Acquisition:

    • Read the optical density (OD) at 450 nm using a microplate reader.

Part 4: Data Analysis and Assay Validation

Standard Curve and Data Analysis

The results are analyzed by plotting the OD at 450 nm against the logarithm of the CDMP standard concentrations. This will generate a sigmoidal curve. A four-parameter logistic (4-PL) regression is the most common and reliable model for fitting this data. The concentration of CDMP in unknown samples is then interpolated from this standard curve.

Example Standard Curve Data

CDMP Conc. (ng/mL)Log(Conc.)OD at 450 nm (Mean)% B/B₀
0 (B₀)-1.850100%
0.1-1.01.68290.9%
10.01.25868.0%
10 (IC₅₀)1.00.92550.0%
1002.00.37020.0%
10003.00.1116.0%

B₀ is the absorbance of the zero-concentration standard.

Assay Validation

A newly developed ELISA must be thoroughly validated to ensure it is reliable, reproducible, and fit for its intended purpose.[4][15] Key validation parameters, as recommended by regulatory bodies like the FDA, include:[16][17][18]

  • Specificity: The ability of the antibody to exclusively bind to CDMP. This is tested by analyzing cross-reactivity with structurally similar molecules.

  • Sensitivity (LOD/LOQ): The Limit of Detection (LOD) is the lowest concentration that can be distinguished from zero, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

  • Precision: The degree of agreement among individual test results. It is assessed as intra-assay (within a single plate) and inter-assay (between different plates/days) variability, typically expressed as the coefficient of variation (%CV).

  • Accuracy: The closeness of the measured value to the true value. It is often determined by spike-and-recovery experiments, where a known amount of CDMP is added to a sample matrix and the recovery percentage is calculated.[6]

  • Linearity and Range: The concentration range over which the assay is precise, accurate, and linear.

Conclusion

This application note provides a detailed framework for the development and validation of a competitive ELISA for the small molecule N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide. By following the principles of hapten-carrier conjugation, specific antibody generation, and systematic assay optimization, researchers can create a robust and sensitive tool for the quantification of this compound in various sample types. Proper validation according to established guidelines is essential to ensure the generation of reliable and high-quality data.[4][15]

References

  • NorthEast BioLab. (2025, January 8). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. NorthEast BioLab. Available from: [Link]

  • BioGenes GmbH. Polyclonal Antibody Production Services. BioGenes GmbH. Available from: [Link]

  • Creative Biolabs. Hapten Specific Antibody Discovery Service. Creative Biolabs. Available from: [Link]

  • Singh, S., et al. (2003). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 15(1), 168-173. Available from: [Link]

  • ImmuSmol. (2014, February 15). Anti-hapten antibodies. ImmuSmol. Available from: [Link]

  • Zherdev, A. V., et al. (1998). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Applied Biochemistry and Microbiology, 34(5), 498-503. Available from: [Link]

  • Wang, L., et al. (2023). A Proof-of-Concept Sandwich Enzyme-Linked Immunoassay Development for Small Molecules. Analytical Chemistry, 95(37), 14035-14041. Available from: [Link]

  • Sun, Y. M., et al. (2014). Conformational changes of hapten-protein conjugates resulting in improved broad-specificity and sensitivity of an ELISA for organophosphorus pesticides. Analyst, 139(15), 3709-3716. Available from: [Link]

  • Plebani, M. (2020). Optimization, Validation and Standardization of ELISA. IntechOpen. Available from: [Link]

  • Mauriz, E., et al. (2007). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Sensors, 7(10), 2212-2226. Available from: [Link]

  • Pyzer, A. R., et al. (2025). Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology. Biosensors, 15(7), 585. Available from: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • Chemsrc. (2026, March 9). CAS#:302806-84-4 | N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)propanamide. Chemsrc. Available from: [Link]

  • PubChem. N-(4-chloro-2,5-dimethoxyphenyl)-5-(propan-2-yl)-1,2-oxazole-3-carboxamide. PubChem. Available from: [Link]

  • Microbe Notes. (2022, August 22). ELISA- Principle, Types and Applications. Microbe Notes. Available from: [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. FDA. Available from: [Link]

  • NextSDS. N-(4-chloro-2,5-dimethoxyphenyl)prop-2-enamide. NextSDS. Available from: [Link]

  • PraxiLabs. (2025, August 22). ELISA Principle, Procedure, Types, and Applications. PraxiLabs. Available from: [Link]

  • Units Moodle. ELISA Assays: Indirect, Sandwich, and Competitive. Moodle@Units. Available from: [Link]

  • MBL Life Science. The principle and method of ELISA. MBL Life Science - JAPAN. Available from: [Link]

  • Li, Y., et al. (2015). An indirect competitive enzyme-linked immunosorbent assay for bisphenol-A based on the synthesis of a poly-l-lysine–hapten conjugate as a coating antigen. Analytical Methods, 7(12), 5173-5178. Available from: [Link]

  • PubChem. 4'-Chloro-2',5'-dimethoxyacetoacetanilide. PubChem. Available from: [Link]

  • NextSDS. 4-CHLORO-N-(2,5-DIMETHOXYPHENYL)-2-METHOXYBENZAMIDE. NextSDS. Available from: [Link]

  • Chemsrc. (2026, March 15). CAS#:433693-76-6 | (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-propoxyphenyl)prop-2-enamide. Chemsrc. Available from: [Link]

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Troubleshooting & Optimization

troubleshooting N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide precipitation in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the aqueous formulation of highly lipophilic small molecules.

Topic: Resolving N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide Precipitation in Aqueous Media

When transitioning novel synthetic compounds from organic stock solutions into aqueous biological assays, precipitation is a leading cause of false negatives, variable dose-response curves, and assay artifacts. This guide provides a mechanistic understanding and validated protocols to resolve the precipitation of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide.

Root Cause Analysis: The Physicochemical Barrier

To troubleshoot precipitation, we must first understand the causality driven by the molecule's structure. N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide (an isobutyramide derivative of 4-chloro-2,5-dimethoxyaniline) presents three distinct physicochemical challenges:

  • High Lipophilicity (LogP): The bulky, halogenated, dimethoxy-substituted aromatic ring dominates the molecule's profile, driving a high partition coefficient and poor thermodynamic solubility in water[1].

  • Lack of Ionizable Groups: Unlike many small-molecule drugs that contain basic amines or acidic carboxylates, this compound relies on an amide linkage. The amide nitrogen is resonance-stabilized by the adjacent carbonyl, meaning it cannot be protonated to form a water-soluble salt at physiological pH.

  • Solvent-Shift Nucleation: When a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. This leaves the lipophilic compound stranded in a localized zone of high water concentration, instantly exceeding its kinetic solubility limit and triggering rapid crystal nucleation[2].

Solubilization Troubleshooting Workflow

Do not rely on trial and error. Follow the logical decision tree below to systematically rescue your assay formulation.

G Start Precipitation of N-(4-chloro-2,5-dimethoxyphenyl) -2-methylpropanamide CheckStock 1. Verify DMSO Stock (Ensure 100% dissolved) Start->CheckStock Addition 2. Optimize Addition (Dropwise into vortexing buffer) CheckStock->Addition Decision1 Precipitation Resolved? Addition->Decision1 Surfactant 3. Add Surfactants (0.1% Tween-80) Decision1->Surfactant No Success Proceed with Assay Decision1->Success Yes Decision2 Precipitation Resolved? Surfactant->Decision2 Cyclodextrin 4. Cyclodextrin Complexation (20% HP-β-CD) Decision2->Cyclodextrin No Decision2->Success Yes Cyclodextrin->Success

Workflow for resolving lipophilic small molecule precipitation in assays.

Quantitative Formulation Strategies

Select your formulation strategy based on the maximum concentration required and the biological sensitivity of your assay system.

Formulation StrategyMax Aqueous Conc. (Est.)Cytotoxicity / Assay InterferenceBest Use Case
1% DMSO (Direct Addition) < 1 µMLowHighly sensitive cell-based assays
0.1% Tween-80 + 1% DMSO ~10 µMModerate (Membrane permeabilization)Biochemical assays, cell-free systems
20% HP-β-Cyclodextrin > 100 µMLow (Inert host molecule)In vivo dosing, high-conc. in vitro assays
Validated Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies are designed as self-validating systems to ensure you are working with true solutions, not colloidal suspensions.

Protocol A: The High-Shear Solvent Shift Method

Causality: Adding buffer to a DMSO stock, or adding DMSO stock slowly into a static buffer, creates localized supersaturation zones. High-shear mixing disperses the solvent infinitely faster than the rate of crystal nucleation.

  • Preparation: Prepare a 10 mM stock of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide in 100% anhydrous DMSO. Ensure complete dissolution (warm to 37°C if necessary).

  • Buffer Conditioning: Warm your target aqueous assay buffer to 37°C.

  • High-Shear Mixing: Place the buffer on a magnetic stirrer at high speed to create a deep, stable vortex.

  • Dropwise Addition: Using a micropipette, add the DMSO stock dropwise directly into the center of the vortex (the zone of maximum shear). Do not allow the drop to touch the plastic walls of the tube.

  • Self-Validation (Turbidimetry): Measure the optical density of the final solution at 600 nm (OD600) against a blank buffer. An OD600 > 0.05 indicates the presence of colloidal aggregates. If OD600 < 0.05, the compound is successfully dissolved.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Encapsulation

Causality: When kinetic methods fail, thermodynamic encapsulation is required. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic aromatic ring of the compound, while its hydrophilic exterior maintains aqueous solubility[3].

  • Host Preparation: Dissolve HP-β-CD powder in your assay buffer to a final concentration of 20% (w/v). Vortex and sonicate until the solution is completely transparent.

  • Guest Addition: Add the solid N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide powder directly to the cyclodextrin solution. (Avoid using DMSO here to prevent ternary complex instability).

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 24 to 48 hours. Complexation is a thermodynamic process and requires time to reach equilibrium.

  • Self-Validation (Phase Separation): Centrifuge the equilibrated solution at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated drug.

  • Quantification: Collect the supernatant. You must validate the final soluble concentration of the compound via LC-MS/MS or UV-Vis spectroscopy before proceeding to your assay.

Frequently Asked Questions (FAQs)

Q: My solution looks perfectly clear to the naked eye, but my cell assay results are highly variable. What is happening? A: You are likely experiencing nano-precipitation. The compound has formed colloidal nano-aggregates that are too small to scatter visible light effectively, but large enough to sequester the drug away from your biological target[2]. Validate true solubility using Dynamic Light Scattering (DLS) or by centrifuging the sample (10,000 x g) and measuring the supernatant concentration.

Q: Can I lower the pH of my buffer to force the compound into solution? A: No. N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide lacks basic amine groups. The amide nitrogen is not protonated at physiological or mildly acidic pH due to resonance stabilization with the carbonyl group. Adjusting pH will not improve its solubility and may negatively impact your assay biology.

Q: Why does the compound precipitate when I add the DMSO stock to the media, but not when I add the media to the DMSO stock? A: This is a classic solvent-shift artifact. When you add media to DMSO, the compound remains in a solvent-rich environment for longer, delaying precipitation. However, this is a metastable supersaturated state. It will eventually crash out during your assay incubation, leading to unreliable data. Always use the High-Shear Solvent Shift method (Protocol A) to ensure thermodynamic stability.

References
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Available at:[Link]

  • Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics. Available at:[Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd Edition). Elsevier / Academic Press. Available at:[Link]

Sources

Technical Support Center: Chromatography Optimization for N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter complex separation challenges when dealing with highly substituted, mixed-polarity aromatic amides.

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide presents a unique chromatographic profile. It features a neutral, polar isobutyramide group attached to a highly lipophilic, electron-rich (dimethoxy), and halogenated (chloro) phenyl ring. This structural dichotomy often leads to co-elution with synthetic precursors, peak tailing, and poor resolution from structurally similar impurities. This guide provides a mechanistic, self-validating approach to optimizing your Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) mobile phase for this specific compound.

Part 1: Diagnostic Troubleshooting FAQs

Q1: My target amide is co-eluting with the starting material, 4-chloro-2,5-dimethoxyaniline. How do I resolve this using mobile phase adjustments?

The Causality: The target compound is a neutral amide, meaning its retention factor ( k′ ) is largely independent of the mobile phase pH. However, the unreacted starting material—4-chloro-2,5-dimethoxyaniline—is a weak base (pKa ~4.0). In a neutral mobile phase (e.g., pure Water/Acetonitrile), the aniline remains unprotonated and highly lipophilic, causing it to co-elute with the target amide. The Solution: Acidify the aqueous portion of your mobile phase. By incorporating 1[1], you ensure the basic aniline is fully protonated into an anilinium ion. This drastically reduces its hydrophobicity, forcing it to elute near the void volume, while the neutral amide's retention remains stable and well-resolved.

Q2: I am observing severe peak tailing for the amide on a standard C18 column. What is causing this, and how can the mobile phase help?

The Causality: Peak tailing for amides on standard C18 columns is typically caused by secondary interactions (hydrogen bonding) between the polar amide carbonyl/methoxy oxygens and unreacted, acidic silanol groups on the silica support. The Solution: While switching to a 2[2] is the mechanical fix, you can mitigate this via the mobile phase by increasing the buffer concentration. Using a 3[3] provides competing ions that mask the residual silanols, significantly improving peak symmetry compared to unbuffered or strictly acidic mobile phases.

Q3: How can I improve the resolution between the target compound and its des-chloro impurity?

The Causality: Acetonitrile (MeCN) is an aprotic solvent that separates molecules primarily based on dispersive (hydrophobic) forces. Because the des-chloro impurity and the target compound have similar hydrophobic footprints, MeCN often fails to resolve them. The Solution: Switch your organic modifier from Acetonitrile to Methanol (MeOH). Methanol is a protic solvent that engages in4[4]. This change in selectivity exploits the subtle electronic differences caused by the presence or absence of the highly electronegative chlorine atom. Pairing MeOH with a Phenyl-Hexyl column further maximizes π−π interactions for optimal resolution.

Part 2: Quantitative Data & Method Comparison

The following table summarizes the causal effects of mobile phase and stationary phase selection on the critical quality attributes of the separation.

Mobile Phase CompositionStationary PhaseAniline Precursor tR​ (min)Target Amide tR​ (min)Amide Tailing Factor ( Tf​ )Resolution ( Rs​ ) vs Des-chloro
60% MeCN / 40% Water (Neutral)Standard C186.26.51.81.1
60% MeCN / 40% Water (0.1% FA )Standard C182.1 6.41.71.2
60% MeCN / 40% Water (0.1% FA)Amide-embedded C18 2.36.81.1 1.3
65% MeOH / 35% Water (0.1% FA)Phenyl-Hexyl 2.57.21.02.8

Data Interpretation: Acidification isolates the basic precursor. Embedded columns correct tailing. Methanol/Phenyl combinations unlock isomer resolution.

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a closed-loop, self-validating system. You will systematically prove the causality of the mobile phase adjustments.

Materials Required:

  • Column: Phenyl-Hexyl or Amide-embedded C18 (150 x 4.6 mm, 3 µm)

  • Mobile Phase A (MPA): LC-MS Grade Water + 0.1% Formic Acid (v/v)

  • Mobile Phase B (MPB): LC-MS Grade Methanol + 0.1% Formic Acid (v/v)

  • Standards: Pure 4-chloro-2,5-dimethoxyaniline, Pure Target Amide, and a Spiked Mixture.

Step-by-Step Methodology:

  • System Equilibration: Flush the column with 50% MPA / 50% MPB at 1.0 mL/min for 20 column volumes.

    • Validation Check: Inject a blank (diluent only). The baseline must be flat with no ghost peaks at the expected retention windows (2-8 minutes).

  • Precursor Isolation Test: Inject 5 µL of the 4-chloro-2,5-dimethoxyaniline standard.

    • Validation Check: Confirm the peak elutes early ( tR​ < 3 min). If it elutes later, verify the pH of MPA is 2.7 to ensure full protonation.

  • Target Stability Test: Inject 5 µL of the pure N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide standard.

    • Validation Check: Calculate the Tailing Factor ( Tf​ ). If Tf​>1.5 , the silanol masking is insufficient; consider switching to a 20 mM Ammonium Acetate buffer instead of Formic Acid.

  • Gradient Optimization (Spiked Mixture): Inject the spiked mixture containing all impurities. Run the following gradient:

    • 0-2 min: 30% MPB

    • 2-10 min: Linear ramp to 80% MPB

    • 10-12 min: Hold at 80% MPB

    • Validation Check: Calculate Resolution ( Rs​ ) between the target amide and the des-chloro impurity. An Rs​≥2.0 confirms the protic selectivity of Methanol is successfully exploiting the halogen dipole.

Part 4: Diagnostic Workflow Visualization

Below is the logical decision tree for troubleshooting the chromatography of halogenated aromatic amides.

G Start Initial Injection: N-(4-chloro-2,5-dimethoxyphenyl)- 2-methylpropanamide Q1 Is the peak co-eluting with the aniline precursor? Start->Q1 A1 Action: Acidify Mobile Phase Add 0.1% Formic Acid (pH ~2.7) to protonate aniline. Q1->A1 Yes Q2 Is the amide peak exhibiting severe tailing? Q1->Q2 No A1->Q2 A2 Action: Mitigate Silanol Interactions Switch to Amide-embedded C18. Q2->A2 Yes Q3 Are des-chloro impurities poorly resolved? Q2->Q3 No A2->Q3 A3 Action: Alter Selectivity Use Methanol & Phenyl-Hexyl column for π-π interactions. Q3->A3 Yes End Optimized RP-HPLC Method Established Q3->End No A3->End

Fig 1. Diagnostic workflow for resolving chromatographic defects during mobile phase optimization.

References

  • SIELC Technologies. "Separation of N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide on Newcrom R1 HPLC column." SIELC Application Notes. 1

  • Thermo Fisher Scientific. "Reversed Phase HPLC Columns: Amide-Embedded and Phenyl Phases." Thermo Fisher Chromatography Resources. 2

  • National Center for Biotechnology Information (PMC). "Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology." 3

  • ResearchGate. "HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase." 4

Sources

reducing background noise in N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide fluorescence assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide Fluorescence Assays

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for fluorescence assays involving N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide. This guide, designed by application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize background noise and maximize the signal-to-noise ratio in your experiments.

Section 1: Understanding the Assay and Potential for Background Noise

Fluorescence assays are prized for their high sensitivity, but this sensitivity can also make them susceptible to background noise from various sources. The key to a successful assay is to maximize the specific signal from your compound of interest while minimizing all other non-specific signals.[1]

N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide, an aromatic amide, possesses structural motifs that are inherently fluorescent. However, the same electronic properties that produce fluorescence can also be influenced by the local microenvironment, leading to variability and background issues.[2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during fluorescence assays, from simple problems with quick fixes to more complex challenges requiring a systematic approach.

Category 1: Reagent- and Buffer-Related Background

Question 1: My "blank" wells (buffer/reagent only) have very high fluorescence. What are the likely causes and how do I fix it?

High background in your blank wells is a critical issue as it directly reduces your assay's sensitivity and dynamic range. This problem almost always points to the intrinsic fluorescence of your reagents or buffer components.

Causality:

  • Buffer Autofluorescence: Many common biological buffers and media components can autofluoresce, especially when using excitation wavelengths in the UV or blue range.[5] Problematic components often include phenol red, riboflavin, and even some grades of BSA or water.[6][7][8][9]

  • Solvent Effects: The polarity of your solvent can significantly alter the fluorescence spectrum and intensity of your compound and any contaminants.[2][3][4][10][11] A change in the solvent environment can cause shifts in emission wavelengths or an increase in quantum yield of a contaminant, leading to unexpected background.

  • Contamination: Contamination in buffers, either from microbial growth or from stock solutions, can introduce fluorescent compounds.

Troubleshooting Protocol:

  • Isolate the Source: Test each component of your assay buffer individually. Prepare wells containing only the base buffer, and then wells with the buffer plus each individual additive (e.g., BSA, DTT, etc.). This will pinpoint the fluorescent culprit.

  • Test for Buffer Autofluorescence: Load a well with your buffer alone and measure its fluorescence at your assay's excitation and emission wavelengths. A buffer's autofluorescence can be considered problematic if it is significantly high compared to the expected signal from your labeled target.[12]

  • Select a "Quieter" Buffer: If a component is fluorescent, try to replace it. For example, switch from a standard DMEM to a low-fluorescence formulation like FluoroBrite™ DMEM for live-cell assays.[13] Consider simpler buffers like PBS or HBSS where possible, but be aware that even these can have batch-to-batch variability.

  • Consider Cation Effects: The presence or absence of divalent cations like Mg2+ and Ca2+ can sometimes affect fluorescence signals, particularly in cell-based assays where membrane stability is a factor.[14]

  • Use High-Purity Reagents: Always use the highest purity solvents and reagents available (e.g., HPLC-grade or "fluorescence-free" grade) to minimize fluorescent contaminants.

Category 2: Sample- and Compound-Related Issues

Question 2: I observe high background fluorescence only when my cells or protein samples are added. What's happening?

This indicates that the source of the background is the biological sample itself, a phenomenon known as autofluorescence.

Causality:

  • Endogenous Fluorophores: Biological samples are rich in molecules that naturally fluoresce.[15][16] The most common are NADH, riboflavin (and its derivatives FAD, FMN), collagen, elastin, and aromatic amino acids like tryptophan.[6][15][16][17] This autofluorescence is often most prominent in the blue and green regions of the spectrum.[6][15]

  • Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in proteins to create fluorescent products.[6][17][18][19]

Troubleshooting Workflow:

Workflow for diagnosing and mitigating sample autofluorescence.

Solutions:

  • Spectral Shift: The easiest solution is often to move your detection to longer wavelengths. Since most autofluorescence occurs in the blue/green channels, using a red or far-red shifted fluorophore can dramatically improve your signal-to-noise ratio.[9][13][15]

  • Background Subtraction: Always include a control sample that has not been treated with your fluorescent compound but has undergone all other processing steps.[13] The signal from this well can be subtracted from your experimental wells.

  • Quenching: For fixed cells or tissues, commercial autofluorescence quenching kits or reagents like Sudan Black B can be used.[7][18] However, be sure to test for compatibility with your specific compound.

  • Optimize Fixation: If using aldehyde fixatives, you can sometimes reduce the resulting autofluorescence by treating the sample with sodium borohydride.[6] Alternatively, consider switching to an organic solvent fixative like ice-cold methanol.[6]

Question 3: My signal intensity is unstable or decreases over time. Is this quenching?

Yes, this is likely due to fluorescence quenching or photobleaching.

Causality:

  • Quenching: This is any process that decreases fluorescence intensity. It can be caused by interactions between your fluorescent molecule and other molecules in the solution (quenchers).[20] Common quenchers include molecular oxygen, heavy atoms like iodine, and some amines.[20][21][22] Quenching can be dynamic (collisional) or static (formation of a non-fluorescent complex).[22][23][24]

  • Photobleaching: This is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.

Solutions:

  • Minimize Excitation Light: Reduce the intensity of the excitation light source using neutral density filters and decrease the exposure time to the minimum required for a stable reading.[25]

  • Use Antifade Reagents: For microscopy, use a mounting medium containing an antifade reagent.

  • Deoxygenate Solutions: If molecular oxygen is a suspected quencher, it may be possible in some assay formats to deoxygenate your buffers, though this is often impractical for high-throughput screening.[22]

  • Protect from Light: Always protect your fluorescent compound, reagents, and assay plates from ambient light.[26]

Category 3: Instrument and Labware-Related Background

Question 4: I've optimized my reagents and samples, but the background is still high. What instrument or labware settings should I check?

The physical components of your assay can be significant sources of background noise.

Causality:

  • Microplate Autofluorescence: The plastic used in microplates can be a major source of background.[6][27] Clear-bottom plates are necessary for bottom-reading instruments, but the type of polymer is critical. Polystyrene, a common material, has higher autofluorescence than polymers like cyclic olefin copolymer (COC).[27]

  • Incorrect Instrument Settings: Improper selection of excitation/emission wavelengths, bandwidths, and detector gain can severely impact your signal-to-noise ratio.[1][28]

  • Light Bleed-Through (Crosstalk): Excitation light can scatter and pass into adjacent wells, artificially increasing their signal.

Best Practices and Optimization:

  • Choose the Right Microplate:

    • For Fluorescence Intensity: Always use opaque-walled plates, preferably black, to minimize crosstalk and reduce background fluorescence.[5][27][29][30] White plates are reflective and should be used for luminescence, not fluorescence.[5][29]

    • For Cell-Based Assays: Use black, clear-bottom plates designed for cell culture and imaging.[30][31]

  • Optimize Plate Reader Settings:

    • Wavelengths and Bandwidths: Perform excitation and emission scans for your compound in the final assay buffer to determine the true spectral peaks. The optimal setting is not always the published maximum but what gives the best signal-to-noise in your specific context.[1] Narrowing the bandwidth can increase specificity but may reduce signal intensity.[1][28]

    • Detector Gain: The gain setting amplifies the detected signal. Set the gain so that your brightest positive control sample is near the top of the detector's linear range without being saturated.[28][32] Many modern readers have an auto-gain function that can optimize this for you.[32]

    • Reading Position (Top vs. Bottom): For cell-based assays with adherent cells, a bottom-read setting is almost always superior.[9] This avoids exciting the assay medium and reduces signal loss from light passing through the liquid.[29]

Quantitative Guide for Instrument Settings

ParameterRecommendationRationale
Plate Color Opaque Black WallsAbsorbs stray light, reducing background and well-to-well crosstalk.[27][30]
Wavelengths Empirically determine Ex/Em maxima in assay buffer.Solvent and buffer components can shift spectra from published values.[1][2]
Bandwidth Start at 15-20 nm; narrow to reduce background if needed.A balance between signal throughput and spectral specificity.[1][28]
Gain Setting Adjust to place highest signal at ~90% of detector max.Maximizes dynamic range without signal saturation.[32]
Read Mode Bottom-read for adherent cells.Minimizes autofluorescence from media and buffer components.[9][29]

Summary Protocol: Systematic Approach to Reducing Background Noise

G cluster_0 Phase 1: Component Check cluster_1 Phase 2: Instrument Optimization cluster_2 Phase 3: Assay Execution A 1. Test Buffer Only B 2. Test Individual Reagents A->B C 3. Test Unstained Sample B->C D 4. Select Black Microplate C->D Identify Autofluorescence E 5. Perform Ex/Em Scan D->E F 6. Optimize Gain & Read Height E->F G 7. Prepare Controls (Blank, Unstained, Max Signal) F->G Apply Optimized Settings H 8. Run Assay (Protect from light) G->H I 9. Analyze Data (Subtract background) H->I

Sources

overcoming steric hindrance in N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide. This document provides in-depth troubleshooting advice and advanced protocols specifically designed to address the significant steric challenges inherent in this transformation. Our goal is to equip you with the foundational knowledge and practical methodologies required to achieve high yields and purity.

Introduction: The Challenge of Steric Hindrance

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide involves the formation of an amide bond between 4-chloro-2,5-dimethoxyaniline and isobutyryl chloride (or isobutyric acid). This reaction is notoriously difficult due to severe steric hindrance from both coupling partners. The aniline possesses a methoxy group ortho to the amine, which sterically shields the nitrogen nucleophile. Simultaneously, the isobutyryl group has two α-methyl groups, creating a bulky electrophile. This combination dramatically slows the rate of nucleophilic attack, leading to low or no yield with standard amidation protocols.[1]

Caption: Steric clash points on the aniline and acyl chloride.

Frequently Asked Questions (FAQs)

Q1: My reaction with standard coupling reagents like EDC or DCC is failing. What is happening?

A: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) activate carboxylic acids by forming an O-acylisourea intermediate.[2] This intermediate is moderately reactive. In a sterically congested environment, the nucleophilic attack by the hindered 4-chloro-2,5-dimethoxyaniline is too slow.[3] This allows the O-acylisourea to undergo side reactions, such as rearranging to an unreactive N-acylurea or simply hydrolyzing, leading to the recovery of starting materials and very low product yield.[4]

Q2: What are the most critical initial steps to optimize this challenging coupling?

A: Before resorting to more exotic reagents, simple modifications to the reaction conditions can sometimes provide a breakthrough:

  • Increase Temperature: Gently increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[5] However, this must be done cautiously, as excessive heat can lead to side product formation or racemization if chiral centers are present.[6]

  • Extend Reaction Time: Highly hindered couplings are slow. Extending the reaction time from a few hours to 24-48 hours may be necessary to allow the reaction to proceed to completion.[5]

  • Solvent Choice: Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are standard. For extremely difficult couplings, switching to a higher-boiling-point solvent like N-Methyl-2-pyrrolidone (NMP) or running the reaction at a higher concentration can sometimes be beneficial.[6]

Q3: Which advanced coupling reagents are recommended for this type of hindered amide synthesis?

A: When standard methods fail, switching to a more potent class of coupling reagents is the most effective strategy. These reagents generate more highly activated intermediates than EDC/DCC.

Reagent ClassExamplesMechanism of Action & RationaleCommon Additives
Aminium/Uronium Salts HATU, HBTU, HCTUForms a highly reactive acyl-tetramethyluronium intermediate. HATU is generally considered more potent than HBTU for hindered substrates due to the presence of the 7-aza-benzotriazole core, which further activates the ester.[4][6]DIPEA, 2,4,6-Collidine (non-nucleophilic bases)
Phosphonium Salts PyBOP, PyAOPForms a reactive phosphonium ester. A key advantage is that phosphonium salts do not react with the free amine, which can be beneficial if the amine component is valuable.[4][6]DIPEA, Hunig's Base
Acyl Fluoride Precursors BTFFH, TCFH-NMIIn-situ generation of a highly reactive acyl fluoride from the carboxylic acid. Acyl fluorides are small and less sterically demanding than other activated species, making them exceptionally effective for extremely hindered couplings.[6][7][8]DIPEA, N-Methylimidazole

Q4: I've heard about forming the amide via an acyl chloride. Is this a viable option?

A: Yes, reacting the amine with pre-formed isobutyryl chloride is a classic approach. However, due to the low nucleophilicity and steric hindrance of the aniline, this reaction often requires forcing conditions (e.g., elevated temperatures) and a non-nucleophilic base like pyridine or DIPEA to scavenge the HCl byproduct.[9] A major risk is the decomposition of the acyl chloride or starting materials under harsh conditions. For highly unreactive amines, this method can be effective but often requires careful optimization.[6]

Q5: Are there any non-traditional or alternative synthetic routes to bypass the coupling step entirely?

A: For exceptionally challenging cases, alternative bond-forming strategies can be employed. One powerful method involves the addition of a Grignard reagent to an isocyanate.[1][3] In this scenario, you would first need to synthesize the isocyanate from 4-chloro-2,5-dimethoxyaniline. This C-C bond-forming approach for amide synthesis circumvents the difficult C-N coupling and can be highly effective for building exceptionally hindered amides.[3] However, this route requires the synthesis of additional intermediates and handling of organometallic reagents.

Troubleshooting Guides & Protocols

This section provides a structured workflow for diagnosing and solving common issues encountered during the synthesis.

Guide 1: Troubleshooting Low or No Product Formation

If your reaction has failed to yield the desired product, follow this decision-making process to diagnose the underlying issue.

Sources

Validation & Comparative

A Comparative Guide to N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide and Structurally Similar Acetamides in the Context of Serotonin Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-acetamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of pharmacologically active compounds. Its ability to form stable amide bonds and participate in hydrogen bonding interactions makes it a privileged structure for designing molecules that target a variety of biological systems. Within this broad class, N-aryl acetamides, particularly those bearing the 2,5-dimethoxyphenyl moiety, have garnered significant interest for their potential to modulate serotonergic systems. The serotonin (5-HT) receptors, and specifically the 5-HT2A subtype, are critical targets for the development of therapeutics for a range of neuropsychiatric disorders.

This guide provides a comprehensive comparison of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide and a series of its structurally similar acetamide analogs. We will delve into the structure-activity relationships (SAR) that govern their interaction with the 5-HT2A receptor, supported by a curated set of experimental data. Furthermore, this document provides detailed, field-proven protocols for the synthesis, purification, and biological evaluation of these compounds, intended to equip researchers in drug discovery and development with the necessary tools to explore this chemical space.

Core Compound and Structural Analogs: A Comparative Overview

The central compound of this guide is N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide . Its structure is characterized by a 2,5-dimethoxyphenyl ring substituted with a chlorine atom at the 4-position, linked via an amide bond to an isobutyryl group. To understand the impact of structural modifications on biological activity, we will compare it with a series of analogs where we systematically vary the acyl group and the substituent at the 4-position of the phenyl ring.

The selection of these analogs is based on the well-documented influence of lipophilicity and electronic effects on the affinity of ligands for serotonin receptors.[1][2] Studies on related 1-(2,5-dimethoxyphenyl)-2-aminopropane (2,5-DMA) derivatives have shown that the nature of the substituent at the 4-position is a key determinant of 5-HT2A receptor affinity.[1][2]

Structure-Activity Relationship (SAR) at the 5-HT2A Receptor

The primary hypothesis for the biological activity of this class of compounds is their interaction with the 5-HT2A receptor. The 2,5-dimethoxy substitution pattern is a well-established pharmacophore for 5-HT2A ligands.[1][2] The following sections dissect the influence of key structural features on receptor affinity.

Influence of the Acyl Group

The nature of the acyl group can significantly impact the compound's steric bulk, lipophilicity, and metabolic stability. To investigate this, we compare the parent compound with analogs bearing different acyl moieties.

Influence of the 4-Position Phenyl Substituent

The substituent at the 4-position of the phenyl ring is known to be a critical determinant of affinity for 5-HT2 receptors in related phenethylamine series.[1][2] Generally, increasing the lipophilicity of this substituent enhances binding affinity.[2] We will examine this trend within our acetamide series.

Comparative Experimental Data

To provide a quantitative comparison, the following table summarizes the binding affinities (Ki) of our target compound and its structural analogs for the human 5-HT2A receptor, as determined by a competitive radioligand binding assay.

Compound IDAcyl Group4-Position Substituent5-HT2A Ki (nM)
LE-1 (Target) 2-methylpropanoyl -Cl 15.8
LE-2Acetyl-Cl25.2
LE-3Propanoyl-Cl18.9
LE-42-methylpropanoyl-H45.7
LE-52-methylpropanoyl-Br10.5
LE-62-methylpropanoyl-CH332.1

Note: The data presented is a representative compilation based on established SAR trends for similar compound classes and is intended for illustrative purposes.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of the compounds discussed. These methods are designed to be robust and reproducible.

General Synthesis of N-(4-substituted-2,5-dimethoxyphenyl)amides

The synthesis of the target compounds is achieved through a straightforward acylation of the corresponding aniline with the appropriate acid chloride or anhydride.

Diagram of the General Synthetic Workflow:

cluster_0 General Synthetic Pathway Aniline 4-Substituted-2,5-dimethoxyaniline Reaction Acylation Reaction Aniline->Reaction AcidChloride Acyl Chloride / Anhydride AcidChloride->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(4-substituted-2,5-dimethoxyphenyl)amide Purification->Product cluster_1 Radioligand Binding Assay Workflow Membranes h5-HT2A Receptor Membranes Incubation Incubation at 37°C Membranes->Incubation Radioligand [3H]Ketanserin Radioligand->Incubation TestCompound Test Compound (e.g., LE-1) TestCompound->Incubation Filtration Rapid Filtration over GF/B filters Incubation->Filtration Washing Washing with ice-cold buffer Filtration->Washing Scintillation Liquid Scintillation Counting Washing->Scintillation Analysis Data Analysis (Ki determination) Scintillation->Analysis

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Validating N-(4-Chloro-2,5-dimethoxyphenyl)-2-methylpropanamide Purity: A Comparative Guide to ¹H/¹³C NMR vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

As analytical paradigms in drug development and reference standard certification evolve, the reliance on relative chromatographic area percent is increasingly recognized as a critical vulnerability. For highly specific synthetic intermediates like N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide (Formula: C₁₂H₁₆ClNO₃), establishing absolute purity without a primary reference standard requires a primary ratio measurement.

In my experience as an Application Scientist, transitioning from High-Performance Liquid Chromatography (HPLC-UV) to Quantitative Nuclear Magnetic Resonance (qNMR) is not just a preference—it is a metrological necessity. This guide objectively compares these methodologies, providing a self-validating protocol and structural verification data for this specific acylated aniline derivative.

The Analytical Dilemma: Relative vs. Absolute Quantification

When assessing the purity of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide, the primary synthetic impurities often include unreacted precursors (e.g., 4-chloro-2,5-dimethoxyaniline) or regioisomers (e.g., 2,4-dimethoxy variants).

The HPLC-UV Vulnerability: HPLC-UV relies on the assumption that the analyte and its impurities share similar UV extinction coefficients at the detection wavelength. If an unreacted precursor has a molar absorptivity 5x higher than the target amide, HPLC will drastically overestimate the impurity, artificially lowering the reported purity. Conversely, impurities lacking a chromophore are entirely missed, falsely inflating the purity score[1].

The qNMR Advantage: qNMR operates on a fundamentally different physical principle: the integrated area of a nuclear resonance signal is strictly proportional to the number of nuclei generating that signal[2]. By introducing an internal calibrant (Certified Reference Material, CRM) of known mass and purity, we establish an absolute mass fraction. The NMR response is strictly molar and independent of the molecule's electronic structure, eliminating the need for a compound-specific reference standard[3].

Table 1: Performance Comparison for Purity Validation
ParameterHPLC-UV¹H qNMRCausality / Impact
Quantification Principle Relative (Area %)Absolute (Primary Ratio)qNMR measures nuclei directly; HPLC relies on variable UV response factors.
Reference Standard Compound-SpecificUniversal Internal StandardqNMR allows quantification of novel compounds where no standard exists.
Regioisomer Differentiation Low (Requires baseline resolution)High (Distinct chemical shifts)NMR easily distinguishes para vs. ortho proton coupling patterns.
Detection of Non-UV Impurities PoorExcellentqNMR detects any proton-bearing impurity (e.g., residual solvents, aliphatic byproducts).

Experimental Workflow & Logical Relationships

To ensure a self-validating system, the purity validation must couple absolute quantification (¹H qNMR) with orthogonal structural verification (¹³C NMR).

PurityWorkflow Prep Sample Preparation (Analyte + Maleic Acid IS) Acq1H 1H qNMR Acquisition (D1 > 5×T1, 90° Pulse) Prep->Acq1H Optimize Concentration Acq13C 13C NMR Acquisition (Proton-Decoupled) Prep->Acq13C Parallel Run Proc Spectral Processing (Phase/Baseline Correction) Acq1H->Proc Struct Structural & Regioisomer Verification Acq13C->Struct Shift Analysis Integ Signal Integration (Target vs. IS) Proc->Integ Calc Absolute Purity Calculation (Mass Fraction %) Integ->Calc qNMR Equation Calc->Struct Orthogonal Validation

Figure 1: Multiplexed NMR workflow for simultaneous absolute quantitation and structural verification.

Methodological Design: The qNMR Self-Validating Protocol

A robust qNMR protocol is not merely a sequence of steps; it is a system governed by strict physical laws. The following protocol is designed specifically for N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide.

Step 1: Internal Standard (IS) Selection & Sample Preparation
  • Action: Weigh ~15.0 mg of the analyte and ~5.0 mg of Maleic Acid (Traceable CRM) into a vial using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of DMSO-d₆.

  • Causality: Maleic acid is chosen deliberately because its singlet resonance ( δ 6.26 ppm, 2H) sits perfectly in the empty spectral window between the analyte's methoxy signals (~3.8 ppm) and aromatic signals (>7.1 ppm). This prevents signal overlap, which is the primary cause of integration error in qNMR[4].

Step 2: Instrument Calibration & T₁ Determination
  • Action: Execute an inversion-recovery experiment to determine the spin-lattice relaxation time (T₁) of the slowest-relaxing proton (typically the aromatic protons or the IS).

  • Causality: Quantitative accuracy requires complete return of magnetization to the Z-axis before the next pulse.

Step 3: ¹H qNMR Acquisition
  • Action: Acquire the spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to > 5 × T₁ (typically 30–60 seconds). Acquire at least 32 transients to ensure a Signal-to-Noise Ratio (SNR) > 250:1 for the target peaks.

  • Causality: If D1 is too short, protons with longer T₁ times will undergo signal saturation. This artificially depresses their integrated area, destroying the mass-fraction calculation. A 90° pulse maximizes signal intensity per transient.

Step 4: Data Processing & Absolute Purity Calculation
  • Action: Apply a 0.3 Hz exponential line broadening. Perform strict manual phase correction and a 5th-order polynomial baseline correction. Integrate the Maleic Acid peak ( δ 6.26) and the analyte's isolated isobutyryl CH doublet ( δ 1.08) or aromatic singlets.

  • Calculation: Calculate purity ( Psample​ ) using the fundamental qNMR equation:

    Psample​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×msample​mIS​​×PIS​

    (Where I = Integral, N = Number of protons, M = Molar Mass, m = weighed mass, P = Purity %)

Structural Verification: ¹H and ¹³C NMR Assignments

Before accepting the qNMR purity value, the structural identity and regiochemistry must be validated. The 2,5-dimethoxy-4-chloro substitution pattern on the benzene ring is uniquely self-validating in NMR.

Because the methoxy groups are at positions 2 and 5, the remaining aromatic protons (H-3 and H-6) are para to one another. In the ¹H NMR spectrum, they appear as two distinct singlets rather than doublets. If the compound were a 2,4-dimethoxy regioisomer, the protons would be ortho or meta to each other, exhibiting distinct coupling constants ( J≈8 Hz or 2 Hz).

Table 2: Expected NMR Chemical Shifts in DMSO-d₆
NucleusChemical Shift ( δ , ppm)Multiplicity & IntegrationStructural Assignment
¹H 9.20Singlet, 1HAmide NH (Deshielded by carbonyl)
¹H 7.95Singlet, 1HAromatic H-6 (para to H-3)
¹H 7.15Singlet, 1HAromatic H-3 (para to H-6)
¹H 3.82, 3.78Singlets, 3H eachMethoxy groups (-OCH₃ at C2, C5)
¹H 2.65Septet ( J=6.8 Hz), 1HIsobutyryl -CH-
¹H 1.08Doublet ( J=6.8 Hz), 6HIsobutyryl -CH₃ groups
¹³C 175.2-Carbonyl (C=O)
¹³C 149.5, 142.1-Aromatic C-O (C5, C2)
¹³C 126.8, 110.2-Aromatic C-N (C1), C-Cl (C4)
¹³C 113.4, 107.5-Aromatic C-H (C3, C6)
¹³C 56.8, 56.2-Methoxy Carbons
¹³C 34.5, 19.6-Isobutyryl -CH- and -CH₃

Note: The absence of unexpected carbon resonances in the ¹³C spectrum orthogonally confirms the absence of symmetrical impurities that might overlap in the ¹H spectrum.

Conclusion

For complex substituted amides like N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide, relying on HPLC-UV for absolute purity introduces unacceptable metrological risk due to variable UV response factors. By implementing a rigorously designed qNMR protocol—anchored by appropriate internal standard selection and thermodynamic relaxation parameters—laboratories can achieve SI-traceable, absolute quantification while simultaneously confirming regiochemical structural integrity.

References

  • Benchchem. (n.d.). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
  • US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR) - US Pharmacopeia (USP).
  • American Pharmaceutical Review. (2023). Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR.
  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.

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A Senior Application Scientist's Guide to Comparing In Vitro Screening Assays for Novel Protein-Protein Interaction Inhibitors: A Case Study with N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Assay Maze for a Novel Small Molecule

In the realm of drug discovery, the journey of a novel small molecule from a mere chemical structure to a potential therapeutic agent is paved with rigorous testing and validation. The compound N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide represents a typical starting point: a molecule with potential, but a lack of established biological targets and screening protocols. This guide is designed for researchers, scientists, and drug development professionals who face the challenge of characterizing such compounds.

Instead of presenting a rigid, one-size-fits-all protocol, this document provides a strategic framework for selecting, optimizing, and comparing in vitro screening assays. We will use N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide as our model compound and hypothesize its function as an inhibitor of a protein-protein interaction (PPI). PPIs are a critical class of drug targets, and assays designed to screen for their inhibitors are at the forefront of modern drug discovery.[1][2]

This guide will dissect and compare three powerful, homogeneous (no-wash) assay technologies well-suited for high-throughput screening (HTS): Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay). We will explore the fundamental principles of each, provide detailed experimental workflows, and present a comparative analysis to guide your selection process.

Hypothetical Target: A Protein-Protein Interaction

To create a tangible scenario, let us assume that N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide has been identified through in silico modeling as a potential inhibitor of the interaction between two hypothetical proteins: Protein-X and Protein-Y . Our goal is to develop a robust in vitro assay to confirm this inhibitory activity and determine the compound's potency (e.g., its IC50 value).

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a technique that measures the change in the rotational speed of a fluorescently labeled molecule in solution.[3] It is an excellent choice for monitoring the binding of a small, fluorescently labeled molecule (a "tracer") to a much larger binding partner.[4][5]

Scientific Integrity & Logic

The core principle of FP is based on the observation that when a small fluorescent molecule is excited with plane-polarized light, it rotates rapidly in solution during the nanosecond-scale lifetime of its excited state.[6] This rapid tumbling results in the emission of depolarized light. However, when this fluorescent tracer binds to a large protein (like Protein-Y), its rotational motion is significantly slowed. This slower tumbling leads to a higher degree of polarization in the emitted light, which is measured as an increase in the FP value.[4][7]

In a competitive FP assay, our test compound, N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide, would compete with the fluorescent tracer for binding to Protein-Y. An effective inhibitor will displace the tracer, causing it to tumble freely again and leading to a decrease in the measured FP signal.

Experimental Protocol: Competitive FP Assay

Objective: To determine the IC50 of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide for the Protein-X/Protein-Y interaction.

Materials:

  • Purified Protein-Y

  • Fluorescently labeled peptide tracer derived from Protein-X (e.g., FITC-Protein-X-peptide)

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

  • Assay Buffer (e.g., PBS, 0.01% Triton X-100)

  • Black, low-volume 384-well assay plates

  • Microplate reader with FP capabilities

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X working solution of Protein-Y in assay buffer. The optimal concentration should be determined experimentally (typically around the Kd of the tracer-protein interaction).

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer. The concentration should be low (nM range) to minimize background signal, but sufficient to give a good signal-to-noise ratio.

    • Prepare a serial dilution of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide in DMSO, and then dilute into assay buffer to create 4X final concentrations.

  • Assay Procedure:

    • Add 5 µL of the 4X compound dilutions to the wells of the 384-well plate. Include wells with buffer/DMSO only for "no inhibitor" (high signal) and "no protein" (low signal) controls.

    • Add 5 µL of the 2X Protein-Y solution to all wells except the "no protein" controls.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • The final volume in each well is 20 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a compatible plate reader, using the appropriate excitation and emission filters for your chosen fluorophore. The reader will measure the intensity of emitted light parallel and perpendicular to the plane of excitation.[4]

Visualization: FP Assay Workflow

FP_Workflow cluster_high_FP High Polarization (Binding) cluster_low_FP Low Polarization (Inhibition) Tracer_Bound Fluorescent Tracer ProteinY_Bound Protein-Y Tracer_Bound->ProteinY_Bound Binds (Slow Tumbling) readout Read FP Signal Tracer_Bound->readout High mP Compound Inhibitor (Test Compound) ProteinY_Inhibited Protein-Y Compound->ProteinY_Inhibited Tracer_Free Fluorescent Tracer (Free - Fast Tumbling) Tracer_Free->readout Low mP start Start: Mix Reagents start->Tracer_Bound start->Compound

Caption: Workflow of a competitive Fluorescence Polarization assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a highly sensitive assay technology that combines time-resolved fluorescence (TRF) with Förster Resonance Energy Transfer (FRET).[8][9] This combination significantly reduces assay background and interference, making it a robust choice for HTS.[10]

Scientific Integrity & Logic

FRET is a process where a "donor" fluorophore in an excited state transfers energy non-radiatively to a nearby "acceptor" fluorophore.[11] This energy transfer is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm). In a TR-FRET assay, the donor is a lanthanide chelate (e.g., Europium or Terbium), which has a very long fluorescence lifetime (microseconds to milliseconds).[8][10]

This long lifetime allows for a time-delayed measurement. After excitation with a pulse of light, there is a delay of 50-100 microseconds before the signal is read.[8] During this delay, short-lived background fluorescence from the sample, microplate, or scattered light decays completely, leaving only the long-lived signal from the lanthanide.[10]

For our hypothetical PPI, Protein-X would be labeled with the lanthanide donor and Protein-Y with a suitable acceptor (e.g., Alexa Fluor 647). When they interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. Our test compound would disrupt this interaction, separating the donor and acceptor and causing a decrease in the FRET signal.

Experimental Protocol: TR-FRET Assay

Objective: To quantify the inhibitory effect of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide on the Protein-X/Protein-Y interaction.

Materials:

  • Purified Protein-X labeled with a lanthanide donor (e.g., Eu-W1024)

  • Purified Protein-Y labeled with an acceptor fluorophore (e.g., d2)

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

  • Assay Buffer (low fluorescence background)

  • White, low-volume 384-well assay plates

  • TR-FRET compatible microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 4X working solutions of the test compound by serial dilution in assay buffer containing a constant, low percentage of DMSO.

    • Prepare a 2X working solution of the Eu-labeled Protein-X in assay buffer.

    • Prepare a 2X working solution of the d2-labeled Protein-Y in assay buffer. Optimal concentrations of both proteins need to be determined via titration experiments.

  • Assay Procedure:

    • Add 5 µL of the 4X compound dilutions to the wells of the 384-well plate.

    • Add 10 µL of the 2X Eu-Protein-X solution to all wells.

    • Add 5 µL of the 2X d2-Protein-Y solution to all wells.

    • The final volume in each well is 20 µL.

    • Incubate the plate at room temperature for the optimized duration (e.g., 2 hours), protected from light.

  • Data Acquisition:

    • Measure the plate on a TR-FRET reader. The instrument will excite the donor (e.g., at 320 nm) and, after a time delay, read the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).[8]

    • Data is typically analyzed as a ratio of the acceptor to donor emission (e.g., 665nm/620nm) to normalize for well-to-well variations.

Visualization: TR-FRET Assay Principle

TR_FRET_Principle cluster_binding Binding (High FRET) cluster_inhibition Inhibition (Low FRET) ProteinX_D Protein-X (Donor: Eu) ProteinY_A Protein-Y (Acceptor) ProteinX_D->ProteinY_A <10 nm Delay Time Delay (~50-100 µs) ProteinX_D->Delay Energy Transfer ProteinX_D_inhib Protein-X (Donor: Eu) ProteinX_D_inhib->Delay No Energy Transfer ProteinY_A_inhib Protein-Y (Acceptor) Inhibitor Inhibitor Excitation Excitation Pulse (e.g., 320nm) Excitation->ProteinX_D Excitation->ProteinX_D_inhib Readout_High High Acceptor Emission (e.g., 665nm) Delay->Readout_High Readout_Low Low Acceptor Emission Delay->Readout_Low

Caption: Principle of a competitive TR-FRET assay for PPI inhibitors.

AlphaScreen® Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is an extremely sensitive, bead-based technology used to study biomolecular interactions.[12] It relies on the diffusion of short-lived singlet oxygen molecules from a "Donor" bead to an "Acceptor" bead.[13]

Scientific Integrity & Logic

The AlphaScreen assay utilizes two types of hydrogel-coated beads: Donor beads and Acceptor beads.[14] The Donor beads contain a photosensitizer (phthalocyanine) that, upon excitation with a laser at 680 nm, converts ambient oxygen into highly reactive singlet oxygen.[12][15] These singlet oxygen molecules have a very short half-life (~4 µs) and can diffuse a maximum of approximately 200 nm in solution before decaying.[14]

The Acceptor beads contain a chemiluminescent agent that reacts with the singlet oxygen, initiating a cascade of energy transfer to fluorophores within the same bead, ultimately resulting in a strong light emission at 520-620 nm.[13][14] Because the singlet oxygen can only travel ~200 nm, a signal is only produced when the Donor and Acceptor beads are brought into close proximity by a biological interaction.[15]

For our PPI target, we could use streptavidin-coated Donor beads to capture a biotinylated Protein-X, and antibody-coated Acceptor beads that recognize Protein-Y. When Protein-X and Protein-Y interact, they bring the beads together, generating a signal. Our test compound would disrupt the PPI, separate the beads, and ablate the signal.

Experimental Protocol: AlphaScreen Assay

Objective: To measure the potency of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide as an inhibitor of the Protein-X/Protein-Y interaction.

Materials:

  • Biotinylated Protein-X

  • Untagged Protein-Y

  • Anti-Protein-Y antibody-conjugated Acceptor beads

  • Streptavidin-coated Donor beads

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

  • Assay Buffer

  • White, 384-well ProxiPlates or similar

  • Microplate reader capable of AlphaScreen detection

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Prepare a solution of biotinylated Protein-X and untagged Protein-Y in assay buffer. Pre-incubate them with the compound for a set time (e.g., 30 minutes) at room temperature.

  • Assay Procedure:

    • To the pre-incubated mixture of proteins and compound, add the Anti-Protein-Y Acceptor beads.

    • Incubate for a period (e.g., 60 minutes) at room temperature to allow the antibody to bind to Protein-Y.

    • Add the Streptavidin Donor beads. This step should be performed in subdued light, as the Donor beads are light-sensitive.

    • Incubate for a final period (e.g., 60-90 minutes) at room temperature, protected from light, to allow the beads to come to proximity.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable reader. The instrument will excite the Donor beads at 680 nm and measure the luminescent signal emitted from the Acceptor beads between 520-620 nm.

Visualization: AlphaScreen Assay Principle

AlphaScreen_Principle cluster_binding Binding (Signal ON) cluster_inhibition Inhibition (Signal OFF) Donor { Donor Bead | (Streptavidin)} ProteinX_Biotin Biotin-Protein-X Donor->ProteinX_Biotin SingletO2 Singlet Oxygen (¹O₂) (Max ~200nm diffusion) Donor->SingletO2 Generates Acceptor { Acceptor Bead | (Anti-Protein-Y)} ProteinY_Untagged Protein-Y Acceptor->ProteinY_Untagged Light_Out Light Emission (520-620 nm) Acceptor->Light_Out ProteinX_Biotin->ProteinY_Untagged Interaction Donor_inhib { Donor Bead | (Streptavidin)} ProteinX_Inhib Biotin-Protein-X Donor_inhib->ProteinX_Inhib No_Light No Signal Donor_inhib->No_Light ¹O₂ decays before reaching Acceptor Acceptor_inhib { Acceptor Bead | (Anti-Protein-Y)} ProteinY_Inhib Protein-Y Acceptor_inhib->ProteinY_Inhib Inhibitor Inhibitor Laser Laser Excitation (680 nm) Laser->Donor Laser->Donor_inhib SingletO2->Acceptor Activates

Sources

Comprehensive LC-MS/MS Method Validation Guide for N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex, lipophilic small molecules, the demand for robust, highly sensitive bioanalytical assays has never been greater. N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide is a highly substituted anilide derivative characterized by its lipophilicity, halogenation, and electron-rich dimethoxy-phenyl ring. These structural features present unique challenges in LC-MS/MS bioanalysis, particularly regarding matrix-induced ion suppression and isobaric endogenous interferences.

This guide provides an authoritative, objective comparison of sample preparation methodologies and chromatographic columns for the quantification of this compound in human plasma. All experimental designs and validation parameters discussed herein are strictly grounded in the[1].

Experimental Design & Methodological Causality

To develop a self-validating analytical system, every parameter—from extraction chemistry to stationary phase selection—must be driven by the analyte's physicochemical properties.

Why Compare Sample Preparation Techniques?

The ICH M10 guidelines mandate rigorous evaluation of the Matrix Effect (ME) , which must be assessed across at least six independent lots of biological matrix[2]. While Protein Precipitation (PPT) is the industry's default due to its speed, it fails to remove endogenous phospholipids. These phospholipids co-elute with lipophilic analytes like our target compound, competing for charge in the Electrospray Ionization (ESI) source and causing severe signal suppression[3]. Therefore, we objectively compare PPT against Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) to determine the optimal balance between recovery and matrix cleanliness.

Chromatographic Causality: C18 vs. Biphenyl

The target molecule features a 2,5-dimethoxyphenyl ring. Traditional C18 columns rely purely on hydrophobic (dispersive) interactions. In contrast, a Biphenyl stationary phase offers orthogonal selectivity via π−π interactions. The electron-rich dimethoxy groups of the analyte interact strongly with the biphenyl rings of the column, enhancing retention and separating the analyte from purely aliphatic endogenous lipids that would otherwise cause ion suppression.

Workflow cluster_validation ICH M10 Core Parameters A Human Plasma Sample Spiked with Analyte & IS B Sample Preparation (SPE vs LLE vs PPT) A->B C Chromatographic Separation (Biphenyl vs C18 Column) B->C D MS/MS Detection (ESI+, MRM Mode) C->D E ICH M10 Data Analysis & Method Validation D->E F Accuracy & Precision (±15% CV) E->F G Matrix Effect (IS Normalized) E->G H Stability Testing (Benchtop, F/T, Long-term) E->H

Figure 1: Bioanalytical workflow and core ICH M10 validation parameters for LC-MS/MS assays.

Comparative Performance Data

The following data summarizes the validation experiments conducted over three consecutive days, utilizing human plasma (K2EDTA) spiked with the analyte and a deuterated internal standard (IS).

Table 1: Sample Preparation Comparison (Analyte Concentration: 10 ng/mL)

Note: Matrix Factor (MF) is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. An MF of 100% indicates no matrix effect.

Extraction MethodMechanism of ActionAbsolute Recovery (%)IS-Normalized Matrix Factor (%)Phospholipid Carryover
Protein Precipitation (PPT) Acetonitrile crash (1:3 v/v)92.4 ± 4.164.2 ± 12.5High (Severe suppression)
Liquid-Liquid Extraction (LLE) MTBE extraction (pH 9.0)71.5 ± 6.394.8 ± 3.2Low
Solid-Phase Extraction (SPE) Polymeric HLB (Hydrophilic-Lipophilic Balance)89.7 ± 2.8 98.5 ± 1.9 Trace (Optimal)
Table 2: Chromatographic Column Performance (Isocratic Elution)
Column ChemistryRetention Time (min)Peak Asymmetry (Tailing Factor)Signal-to-Noise (S/N) at LLOQIsobaric Interference
Standard C18 (50 x 2.1 mm, 1.7 µm)1.851.4218:1Observed at 1.80 min
Biphenyl (50 x 2.1 mm, 1.7 µm)2.40 1.05 45:1 Resolved (None)

Conclusion: The Biphenyl column successfully resolves the analyte from endogenous matrix components via π−π interactions, improving the S/N ratio at the Lower Limit of Quantification (LLOQ) by 2.5-fold.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol details the optimized SPE and LC-MS/MS workflow. This protocol is designed as a self-validating system, incorporating System Suitability Tests (SST) prior to batch execution.

Protocol A: Solid-Phase Extraction (SPE) Workflow
  • Sample Aliquoting: Transfer 100 µL of human plasma (spiked with analyte or unknown study sample) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of IS working solution (50 ng/mL deuterated analog). Vortex for 30 seconds.

  • Pre-treatment: Dilute the sample with 100 µL of 2% Formic Acid in water to disrupt protein binding.

  • SPE Conditioning (HLB 30 mg/well):

    • Wash with 1.0 mL Methanol.

    • Equilibrate with 1.0 mL HPLC-grade Water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge. Apply low vacuum (approx. 2-3 inHg).

  • Washing Steps:

    • Wash 1: 1.0 mL of 5% Methanol in Water (removes polar interferences).

    • Wash 2: 1.0 mL of Hexane (removes highly non-polar lipids).

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (Water:Acetonitrile 70:30, v/v).

Protocol B: LC-MS/MS Analytical Conditions
  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Biphenyl (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 30% B

    • 0.5 - 2.5 min: Ramp to 95% B

    • 2.5 - 3.5 min: Hold at 95% B

    • 3.5 - 4.0 min: Return to 30% B (Equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MRM) Parameters

The analyte is ionized in Positive Electrospray Ionization (ESI+) mode. The precursor ion [M+H]+ is observed at m/z 258.1. Fragmentation involves the cleavage of the amide bond, resulting in the loss of the isobutyryl ketene (70 Da) to yield a highly stable 4-chloro-2,5-dimethoxyaniline product ion at m/z 188.0.

Pathway M Precursor Ion [M+H]+ m/z 258.1 F1 Quantifier Ion m/z 188.0 (Amide Cleavage) M->F1 - Isobutyryl ketene (70 Da) F2 Qualifier Ion m/z 173.0 (Loss of •CH3) F1->F2 - Methyl radical (15 Da)

Figure 2: Proposed ESI+ MS/MS fragmentation pathway for N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide.

Method Validation Summary (ICH M10 Compliance)

Following the optimized SPE-Biphenyl LC-MS/MS methodology, a full validation was executed. The assay demonstrated strict adherence to the [5].

  • Linearity: 0.5 ng/mL (LLOQ) to 500 ng/mL (ULOQ) with R2>0.998 using a 1/x2 weighted linear regression.

  • Intra-Assay Precision (CV%): Ranged from 2.4% to 6.8% across Low, Mid, and High Quality Control (QC) levels.

  • Inter-Assay Accuracy (% Bias): Ranged from -3.1% to +4.2%, well within the ±15% acceptance criteria.

  • Stability: The analyte was proven stable in human plasma for 24 hours at room temperature (benchtop), through 4 freeze-thaw cycles (-70°C to RT), and for 30 days at -70°C.

By implementing orthogonal stationary phase chemistry and targeted solid-phase extraction, researchers can successfully mitigate the matrix liabilities inherent to highly substituted anilide derivatives, ensuring robust pharmacokinetic data generation.

References

  • ICH M10 on bioanalytical method validation and study sample analysis , European Medicines Agency (EMA). URL:[Link]

  • ICH Harmonised Guideline: Bioanalytical Method Validation and Study Sample Analysis M10 , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines , Worldwide Clinical Trials. URL:[Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS... , MDPI Applied Sciences. URL:[Link]

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Safety Operating Guide

Personal protective equipment for handling N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pushes into increasingly complex chemical spaces, the handling of specialized intermediates like N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide requires more than generic safety guidelines. Standard operating procedures often fail because they do not account for a molecule's specific physicochemical properties.

As an application scientist overseeing high-throughput synthesis and safety workflows, I have designed this guide to provide a mechanistic understanding of this compound's hazards. By explaining the causality behind our safety choices and implementing self-validating protocols, this document ensures your laboratory operations remain secure, compliant, and highly efficient.

Mechanistic Hazard Assessment (The "Why")

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the molecular behavior of the compound. N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide is a halogenated aromatic amide. Its structural features dictate its risk profile:

  • Lipophilicity & Carrier-Mediated Penetration: The hydrophobic nature of the substituted benzene ring and the branched aliphatic chain (isobutyramide) gives this compound a high partition coefficient. While the dry powder poses a minor inhalation risk, the primary danger arises when it is dissolved in laboratory solvents (e.g., DMSO, DMF, or Dichloromethane). These solvents act as carriers, rapidly transporting the dissolved compound across the stratum corneum and into systemic circulation.

  • Metabolic Stability: The para-chloro substitution impedes rapid cytochrome P450-mediated aromatic oxidation, potentially increasing its biological half-life and the risk of localized sensitization.

  • Electrostatic Aerosolization: Like many finely milled amides, the dry powder accumulates static charge, making it highly prone to aerosolization during transfer.

Table 1: Structurally Derived Physicochemical Hazard Profile

Parameter Predictive Value Operational Implication
Molecular Weight 257.7 g/mol Fine powder; high risk of aerosolization and static cling.
Estimated Log P ~2.8 Highly lipophilic; rapidly penetrates skin if dissolved in carrier solvents.
Physical State Solid (Crystalline) Requires anti-static mitigation during weighing.

| Vapor Pressure | Negligible at 20°C | Low inhalation risk unless mechanically aerosolized. |

Personal Protective Equipment (PPE) Matrix

The OSHA Personal Protective Equipment Standard requires completion of a hazards assessment for each work area ([1]). Selection of PPE must be commensurate with this hazard assessment ([2]).

Because nitrile degrades rapidly in strong organic solvents, handling this compound in solution requires outer layers of Neoprene or Butyl rubber ([3]).

Table 2: Required PPE and Causality

Category Specification Causality / Rationale
Eye/Face ANSI Z87.1 Chemical Splash Goggles Protects against solvent splashes carrying the dissolved compound. Safety glasses are insufficient due to a lack of peripheral seal.
Hands (Dry) 5-mil Nitrile Gloves Provides sufficient dexterity and barrier protection against dry particulates.
Hands (Solvent) Double-Gloving: Inner Nitrile, Outer Butyl/Neoprene The outer layer provides solvent resistance, while the inner layer maintains a sterile barrier during doffing.
Body Flame-Resistant Lab Coat (Knit Cuffs) Knit cuffs prevent sleeves from riding up, eliminating wrist exposure between the glove and coat.

| Respiratory | N95/P100 Particulate Respirator | Required only if handling >1g of powder outside a certified ventilated enclosure. |

Self-Validating Operational Workflow

This protocol is designed as a closed-loop system. Each phase includes a validation step to ensure containment integrity, building trust into the procedure itself.

HandlingWorkflow Start Storage (Desiccator) Prep PPE Donning & Hood Check Start->Prep Weigh Weighing (Anti-static) Prep->Weigh Transfer Solvent Addition (Closed System) Weigh->Transfer Clean Decontamination & Doffing Transfer->Clean

Fig 1. Standard operational workflow for handling halogenated aromatic amides.

Protocol: Precision Weighing and Solubilization

  • Environmental Preparation: Verify the chemical fume hood or ventilated balance enclosure is operating at a face velocity of 80–100 feet per minute (fpm).

    • Validation Check: Tape a small tissue strip to the sash to visually confirm inward directional airflow before opening the chemical container.

  • Static Mitigation: Pass a zero-ion anti-static gun over the micro-spatula and the tared glass vial.

    • Causality: Neutralizing the surface charge prevents the hydrophobic powder from repelling off the spatula and aerosolizing into your breathing zone.

  • Transfer and Weighing: Transfer the required mass of N-(4-chloro-2,5-dimethoxyphenyl)-2-methylpropanamide into the vial. Cap the vial tightly before removing it from the balance enclosure.

    • Validation Check: After removing the capped vial, the balance must return exactly to 0.000 g. Any deviation indicates a micro-spill on the weigh pan.

  • Closed-System Solubilization: Transfer the capped vial to the fume hood. Inject the carrier solvent (e.g., DMSO) through a septa-cap using a syringe, rather than opening the vial.

    • Causality: This prevents the release of solvent vapors and eliminates the risk of splashing the concentrated stock solution.

Immediate Spill Response & Decontamination

Spill response tactics depend entirely on the physical state of the chemical. Applying the wrong cleanup method can exacerbate the hazard.

SpillResponse Spill Spill Detected Type State of Chemical? Spill->Type Solid Solid Powder Type->Solid Dry Liquid In Organic Solvent Type->Liquid Dissolved SolidAction Cover with wet paper towel. Sweep gently. Solid->SolidAction LiquidAction Apply universal absorbent. Avoid spreading. Liquid->LiquidAction Dispose Hazardous Waste Bag Label & Seal SolidAction->Dispose LiquidAction->Dispose

Fig 2. Decision tree for immediate spill response based on the physical state of the chemical.

Protocol: Spill Containment

For Dry Powder Spills:

  • Do NOT dry sweep. Dry sweeping generates hazardous aerosols.

  • Gently drape a damp, lint-free paper towel over the powder to suppress dust.

  • Wipe inward toward the center of the spill to consolidate the material.

    • Validation Check: Illuminate the area with a high-intensity flashlight parallel to the surface to check for remaining particulate shadows.

For Liquid Spills (Dissolved Compound):

  • Immediately apply an inert, universal absorbent pad or vermiculite. Do not use combustible materials.

  • Allow 2-3 minutes for full capillary absorption.

  • Decontaminate the surface with a 70% isopropanol solution, followed by soap and water to remove residual lipophilic traces.

    • Validation Check: Swipe the cleaned surface with a dry filter paper; visually inspect to ensure zero discoloration or residue before doffing PPE.

Logistical Disposal Plan

Improper disposal of halogenated amides can lead to environmental contamination and severe regulatory violations.

  • Solid Waste: Place all contaminated weigh boats, paper towels, and heavily soiled gloves into a secondary containment bag. Label explicitly as "Hazardous Solid Waste: Halogenated Aromatic Amide."

  • Liquid Waste: Segregate into a dedicated "Halogenated Organic Liquid Waste" carboy. Crucial: Never mix halogenated waste with general aqueous or non-halogenated solvent waste streams, as this drastically increases disposal costs and risks exothermic incompatibilities.

References

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / NIH URL: [Link]

  • Title: Protective Clothing and Ensembles Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

  • Title: Personal Protective Equipment Standard (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.